Oligomycin E
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28R,29R)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,37+,39+,40-,42+,43+,44+,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZMQMMPORRMH-BOCHHXLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)(C)O)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110231-34-0 | |
| Record name | Oligomycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLIGOMYCIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP57Q9V95Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Oligomycin E: Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oligomycin E, a potent antitumor antibiotic. The document details its discovery, the microorganisms responsible for its production, and the intricate biosynthetic pathways involved. Furthermore, it presents detailed experimental protocols for its isolation and characterization, alongside a summary of its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and cancer research.
Discovery and Origin
This compound was first discovered in 1987 by a team of scientists led by K. Kobayashi.[1] It was isolated from the fermentation broth of a soil actinomycete, Streptomyces sp. MCI-2225.[1] The broader family of oligomycins, to which this compound belongs, was identified much earlier in 1954 from Streptomyces diastatochromogenes.
More recently, in 2018, a study by Khebizi and colleagues identified a novel strain, Streptomyces sp. strain HG29, isolated from Saharan soil, as a producer of both Oligomycin A and this compound. This discovery highlights the potential of exploring unique environmental niches for novel bioactive compounds.
Physicochemical Properties of this compound
This compound is a macrocyclic lactone with the following properties:
| Property | Value | Reference |
| Molecular Formula | C45H72O13 | [2] |
| Molecular Weight | 821.1 g/mol | [2] |
Experimental Protocols
The following sections detail the methodologies for the fermentation, extraction, and purification of this compound, based on the work of Khebizi et al. (2018) with Streptomyces sp. strain HG29.
Fermentation of Streptomyces sp. strain HG29
Objective: To cultivate Streptomyces sp. strain HG29 for the production of this compound.
Materials:
-
Streptomyces sp. strain HG29
-
Seed culture medium: glucose 1%, peptone 0.5%, and MgCl2 0.1%
-
Production medium: glucose 1%, peptone 0.5%, and MgCl2 0.1%
-
Sterile distilled water
-
Shaker incubator
Procedure:
-
Prepare a spore suspension of Streptomyces sp. strain HG29 in sterile distilled water to an optical density (OD600) of 0.1 from a fresh culture grown on ISP4 medium at 30°C for 10 days.
-
Inoculate the seed culture medium with the spore suspension.
-
Incubate the seed culture at 30°C with agitation for 48 hours.
-
Transfer the seed culture to the production medium at a 10% (v/v) inoculation rate.
-
Incubate the production culture at 30°C with agitation for the optimal antifungal activity production time, which should be determined by preliminary time-course studies.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth of Streptomyces sp. strain HG29
-
Dichloromethane
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 column
Procedure:
-
Centrifuge the fermentation broth at 5000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extract the culture filtrate with an equal volume of dichloromethane (1:1 v/v).
-
Concentrate the organic phase using a rotary evaporator at 40°C to obtain a dry crude extract.
-
Dissolve the dry crude extract in methanol.
-
Purify the methanolic extract using HPLC on a C18 column with a suitable mobile phase gradient (e.g., a water-acetonitrile gradient) to separate this compound from other compounds.
Experimental Workflow for this compound Isolation and Purification
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.
Biosynthesis of this compound
The biosynthesis of oligomycins is a complex process orchestrated by a dedicated gene cluster. In the well-studied organism Streptomyces avermitilis, the oligomycin biosynthetic gene cluster, designated as 'olm', spans approximately 104 kb and contains 18 open reading frames (ORFs).
The core structure of oligomycins is a polyketide, synthesized by a Type I polyketide synthase (PKS) encoded by the olmA genes. This is followed by a series of post-PKS modifications, including hydroxylations and glycosylations, catalyzed by enzymes such as cytochrome P450 monooxygenases (encoded by olmB) and thioesterases (encoded by olmC). The entire process is regulated by transcriptional regulatory proteins, such as the one encoded by olmR.
Simplified Biosynthesis Pathway of Oligomycins
Caption: A high-level overview of the biosynthetic pathway leading to the formation of oligomycins.
Biological Activity and Mechanism of Action
Oligomycins, including this compound, are potent inhibitors of mitochondrial F1F0-ATP synthase. This enzyme is crucial for the production of ATP through oxidative phosphorylation. By binding to the F0 subunit of ATP synthase, oligomycins block the proton channel, thereby uncoupling electron transport from ATP synthesis. This disruption of cellular energy metabolism is the primary mechanism behind their cytotoxic and antifungal activities.
Antitumor Activity
| Cell Line | IC50 (Oligomycin A) | Reference |
| MCF7 (Breast Cancer) | ~100 nM | [3] |
| MDA-MB-231 (Breast Cancer) | ~5-10 µM | [3] |
These values highlight the potential of oligomycins as anticancer agents, although the potency can vary significantly between different cell lines.
Conclusion
This compound represents a fascinating natural product with significant biological activity. Its discovery from unique microbial sources underscores the importance of continued exploration of biodiversity for novel therapeutic leads. The detailed experimental protocols provided in this guide offer a practical framework for researchers aiming to isolate and study this compound. While further research is needed to fully elucidate the therapeutic potential and complete biosynthetic pathway of this compound, the information compiled herein serves as a solid foundation for future investigations in the fields of drug discovery and development.
References
An In-depth Technical Guide on the Core Mechanism of Action of Oligomycin E
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oligomycin E, a member of the macrolide antibiotic family, exerts its potent biological effects primarily through the specific inhibition of mitochondrial F₀F₁ ATP synthase. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with ATP synthase, the downstream cellular consequences including the induction of apoptosis, and its influence on critical signaling pathways such as mTOR. This document synthesizes the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a valuable resource for the scientific community.
Core Mechanism: Inhibition of F₀F₁ ATP Synthase
The primary molecular target of this compound is the F₀F₁ ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for the synthesis of ATP through oxidative phosphorylation.
1.1. Binding Site and Molecular Interaction
This compound specifically binds to the F₀ subunit of the ATP synthase, which functions as a proton channel.[1] The binding site is located within the c-ring of the F₀ subunit, a rotating structure that facilitates proton translocation across the inner mitochondrial membrane.[1][2][3] The interaction is stabilized by a network of hydrophobic interactions and a crucial hydrogen bond. Specifically, the carboxyl side chain of a glutamate residue (Glu59 in yeast) within the c-ring, which is essential for proton translocation, forms a hydrogen bond with this compound via a bridging water molecule.[1][2][3] This binding effectively locks the c-ring, preventing its rotation and thereby blocking the flow of protons through the channel.[1]
1.2. Consequences of ATP Synthase Inhibition
The blockade of the proton channel by this compound has profound effects on cellular bioenergetics:
-
Inhibition of ATP Synthesis: By halting the proton flow that drives the rotation of the F₁ subunit's catalytic head, this compound directly inhibits the synthesis of ATP from ADP and inorganic phosphate.[4] This leads to a rapid depletion of cellular ATP levels.
-
Disruption of the Electron Transport Chain: The inhibition of proton translocation through ATP synthase leads to an increase in the proton motive force (the electrochemical gradient of protons across the inner mitochondrial membrane). This buildup of proton gradient eventually inhibits the electron transport chain, as the energy from electron transport is no longer sufficient to pump more protons against the steepened gradient.[4]
-
Increased Glycolysis: To compensate for the loss of ATP production from oxidative phosphorylation, cells often upregulate glycolysis. This metabolic shift can be observed by an increase in the extracellular acidification rate (ECAR).
1.3. Quantitative Data on Inhibition
| Parameter | Value | Cell/System | Reference |
| Oligomycin A Ki (F₀F₁-ATPase) | 1 μM | Bovine Heart Mitochondria | [5] |
| Oligomycin A GI₅₀ | 10 nM | NCI-60 Cell Line Panel | [5] |
| Oligomycin A EC₅₀ (ATPase activity) | 107 ± 1.1 nM | Purified Yeast ATP Synthase |
Downstream Cellular Effects: Induction of Apoptosis
The profound disruption of cellular energy metabolism by this compound triggers a cascade of events leading to programmed cell death, or apoptosis.
2.1. Mitochondrial Pathway of Apoptosis
The depletion of ATP and the disruption of the mitochondrial membrane potential are key triggers for the intrinsic pathway of apoptosis. Oligomycin treatment has been shown to induce the release of cytochrome c from the mitochondria into the cytosol.[6] In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
2.2. Signaling Pathway Diagram
Caption: this compound induces apoptosis via the mitochondrial pathway.
Modulation of mTOR Signaling Pathway
The cellular stress induced by this compound, particularly the depletion of ATP, has been shown to impact the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.
3.1. Indirect Activation of mTORC1 Signaling
Paradoxically, despite the energy-depleted state, treatment with oligomycin can lead to an increase in the phosphorylation of downstream effectors of mTOR complex 1 (mTORC1), such as S6 kinase (S6K) and ribosomal protein S6.[3] This is not a direct activation of mTORC1 by this compound. Instead, it is thought to be an indirect consequence of the cellular stress response. The depletion of ATP activates AMP-activated protein kinase (AMPK), a key energy sensor. While AMPK typically inhibits mTORC1, the complex interplay of stress-induced signaling pathways can lead to the observed increase in S6K phosphorylation. This effect can be reversed by the mTORC1 inhibitor rapamycin.[3]
3.2. Signaling Pathway Diagram
Caption: this compound indirectly influences the mTORC1 signaling pathway.
Experimental Protocols
4.1. Measurement of Mitochondrial ATP Synthesis
This protocol is adapted for measuring ATP production in isolated mitochondria using a luciferase-based assay.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Respiration Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.4)
-
Substrates (e.g., 5 mM glutamate, 5 mM malate)
-
ADP
-
This compound solution
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
-
Determine mitochondrial protein concentration using a Bradford or BCA assay.
-
Resuspend isolated mitochondria in respiration buffer to a final concentration of 0.5-1.0 mg/mL.
-
Add mitochondrial suspension to a luminometer tube containing respiration buffer and substrates.
-
Incubate for 5 minutes at 37°C to allow for substrate oxidation.
-
Add this compound at the desired concentrations to the experimental tubes and an equivalent volume of vehicle (e.g., DMSO) to the control tubes. Incubate for 5-10 minutes.
-
Initiate ATP synthesis by adding a known concentration of ADP (e.g., 100 μM).
-
Immediately measure the luminescence produced using the ATP assay kit according to the manufacturer's instructions. The rate of ATP synthesis is proportional to the rate of increase in luminescence.
4.2. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include an untreated control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
4.3. Western Blot Analysis of mTOR Signaling
This protocol details the detection of phosphorylated S6 Kinase as a marker of mTORC1 activity.
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6 Kinase (Thr389), anti-total S6 Kinase)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 Kinase overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total S6 Kinase or a housekeeping protein like GAPDH or β-actin.
Conclusion
This compound is a potent inhibitor of mitochondrial F₀F₁ ATP synthase, acting by physically obstructing the proton channel in the F₀ subunit. This primary mechanism of action triggers a cascade of downstream events, including a severe depletion of cellular ATP, the induction of apoptosis through the mitochondrial pathway, and a complex modulatory effect on the mTOR signaling pathway. The detailed understanding of these mechanisms, supported by the experimental protocols provided herein, is crucial for researchers and drug development professionals exploring the therapeutic potential of this compound and other mitochondrial inhibitors in various disease contexts, particularly in oncology. Further investigation into the specific quantitative differences between this compound and other oligomycins is warranted to fully characterize its unique biological profile.
References
- 1. agscientific.com [agscientific.com]
- 2. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alleviation of neuronal energy deficiency by mTOR inhibition as a treatment for mitochondria-related neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy Oligomycin A from Supplier InvivoChem [invivochem.com]
- 6. Mitochondria-Targeting Drug Oligomycin Blocked P-Glycoprotein Activity and Triggered Apoptosis in Doxorubicin-Resistant HepG2 Cells | Semantic Scholar [semanticscholar.org]
The Biosynthesis of Oligomycin E: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Oligomycin E, a potent inhibitor of mitochondrial F-ATPase, belongs to the family of macrolide antibiotics produced by Streptomyces species. Its unique 26-hydroxy modification of the oligomycin B scaffold presents a compelling case study in the enzymatic tailoring of complex natural products. This technical guide provides a comprehensive overview of the biosynthesis of this compound, with a focus on the genetic and enzymatic machinery involved. We present a detailed examination of the oligomycin biosynthetic gene cluster (olm) from Streptomyces avermitilis, the role of the type I polyketide synthase (PKS) in assembling the macrolactone core, and the crucial post-PKS modification steps. A key focus is the hypothesized role of the cytochrome P450 enzyme, OlmB, in the final hydroxylation step to yield this compound. This guide includes quantitative data on oligomycin production, detailed experimental protocols for key investigative techniques, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and further research in this area.
Introduction
Oligomycins are a class of 26-membered macrolide antibiotics first isolated from Streptomyces diastatochromogenes. They are renowned for their potent inhibition of the F1F0-ATP synthase, a critical enzyme in cellular energy metabolism, making them valuable tools in biochemical research and potential starting points for therapeutic development.[1][2][3] this compound is a naturally occurring analog distinguished by a hydroxyl group at the C-26 position of the oligomycin B structure.[4] Understanding the biosynthesis of this specific modification is crucial for efforts in bioengineering and the generation of novel oligomycin analogs with improved therapeutic properties.
The biosynthesis of oligomycins is orchestrated by a large type I polyketide synthase (PKS) system, which is responsible for the assembly of the macrolactone backbone from simple carboxylic acid precursors.[5] Subsequent modifications by tailoring enzymes, such as hydroxylases and glycosyltransferases, generate the diverse array of oligomycin structures observed in nature. This guide will delve into the molecular details of this process, with a particular focus on the final enzymatic step that defines this compound.
The Oligomycin Biosynthetic Gene Cluster (olm)
The genetic blueprint for oligomycin biosynthesis in Streptomyces avermitilis is located in a 104 kb gene cluster known as the olm cluster.[5] This cluster contains 18 open reading frames (ORFs) that encode all the necessary enzymatic machinery for the production of oligomycins.[5]
Core Polyketide Synthase (PKS) Genes
The central 90 kb of the olm cluster is dominated by seven large ORFs (olmA1-olmA7) that encode a massive modular type I polyketide synthase (PKS).[5] This PKS is comprised of 17 modules, each responsible for one cycle of polyketide chain elongation.[5] The assembly of the oligomycin backbone begins with a propionyl-CoA starter unit, followed by the sequential addition of six (2S)-methylmalonyl-CoA extender units.[6]
Post-PKS Modification Genes
Flanking the core PKS genes are a series of genes responsible for the tailoring of the polyketide backbone. These include:
-
olmC : Encodes a thioesterase, likely involved in the release of the completed polyketide chain from the PKS.[5]
-
olmB : Encodes a cytochrome P450 hydroxylase, the putative enzyme responsible for the C-26 hydroxylation of Oligomycin B to form this compound.[5]
-
mcmA : Encodes a methylmalonyl-CoA mutase, which provides the methylmalonyl-CoA extender units for polyketide synthesis.[5]
-
ccrA and hbdA : Encode a crotonyl-CoA reductase and a 3-hydroxyacyl-CoA dehydrogenase, respectively, which are involved in the biosynthesis of the butyrate precursor.[5]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the assembly of the Oligomycin B precursor and its subsequent hydroxylation.
Assembly of the Oligomycin B Polyketide Backbone
The formation of the macrolactone core of Oligomycin B is a multi-step process catalyzed by the Olm PKS. The process begins with the loading of a propionyl-CoA starter unit onto the first PKS module. This is followed by a series of condensation reactions with methylmalonyl-CoA extender units, with each module of the PKS responsible for a single elongation step. The growing polyketide chain is passed from one module to the next, undergoing modifications such as ketoreduction and dehydration, as dictated by the enzymatic domains present in each module. Finally, the completed polyketide chain is cyclized and released from the PKS, likely through the action of the OlmC thioesterase, to form the macrolactone ring of Oligomycin B.
The Final Hydroxylation Step: Formation of this compound
The conversion of Oligomycin B to this compound is a post-PKS modification, a hydroxylation reaction at the C-26 position. This reaction is hypothesized to be catalyzed by the cytochrome P450 enzyme, OlmB. Cytochrome P450s are a large family of heme-containing monooxygenases known to be involved in a wide range of oxidative reactions in natural product biosynthesis, including the hydroxylation of complex organic molecules. The presence of the olmB gene within the oligomycin biosynthetic gene cluster provides strong evidence for its role in this final tailoring step.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
| Compound | Strain | Production Titer (µg/mL) | Reference |
| Oligomycin A | Streptomyces avermitilis (Wild-Type) | 100 | (Parascandola, 1995) |
| Oligomycin A | S. avermitilis (Engineered Strain) | 2300 | (Parascandola, 1995) |
| Oligomycin A | S. avermitilis L033 | 1461 | (Ikeda et al., 2003) |
Experimental Protocols
The following protocols provide a framework for the experimental investigation of the this compound biosynthesis pathway.
Gene Knockout of olmB in Streptomyces avermitilis
This protocol describes the targeted deletion of the olmB gene to confirm its role in this compound biosynthesis.
Caption: Workflow for olmB gene knockout in S. avermitilis.
Methodology:
-
Construct the Gene Knockout Cassette:
-
Design primers to amplify the upstream and downstream regions of olmB from S. avermitilis genomic DNA.
-
Amplify an apramycin resistance cassette flanked by FRT sites.
-
Use overlap extension PCR to fuse the upstream and downstream homology arms with the apramycin resistance cassette.
-
-
Transform E. coli :
-
Transform the assembled knockout cassette into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.
-
-
Conjugation:
-
Grow cultures of the E. coli donor strain and the S. avermitilis recipient strain.
-
Mix the donor and recipient cultures on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.
-
-
Selection and Screening:
-
Overlay the conjugation plates with apramycin and nalidixic acid to select for S. avermitilis exconjugants that have integrated the knockout cassette.
-
Subculture the apramycin-resistant colonies and screen for the loss of the vector backbone marker (e.g., by replica plating) to identify double-crossover mutants.
-
-
Verification:
-
Confirm the deletion of the olmB gene in putative mutants by PCR using primers flanking the gene and by Southern blot analysis.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and ΔolmB mutant strains of S. avermitilis under conditions known to induce oligomycin production.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts by HPLC-MS and compare the metabolite profiles. The absence of a peak corresponding to this compound and a potential accumulation of Oligomycin B in the mutant would confirm the function of OlmB.
-
Heterologous Expression of the olm Gene Cluster
This protocol describes the expression of the entire olm gene cluster in a heterologous host, such as Streptomyces coelicolor, to study its products in a clean genetic background.
Methodology:
-
Clone the olm Gene Cluster:
-
Isolate high-molecular-weight genomic DNA from S. avermitilis.
-
Construct a cosmid or BAC library of the genomic DNA.
-
Screen the library using probes designed from known sequences within the olm cluster to identify clones containing the entire cluster.
-
-
Introduce the Cluster into a Host Strain:
-
Introduce the cosmid/BAC containing the olm cluster into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via protoplast transformation or conjugation.
-
-
Cultivation and Analysis:
-
Cultivate the heterologous host strain containing the olm cluster under various fermentation conditions.
-
Extract and analyze the secondary metabolites by HPLC-MS to identify the produced oligomycins.
-
In Vitro Enzyme Assay for OlmB Hydroxylase Activity
This protocol outlines an in vitro assay to directly confirm the enzymatic activity of OlmB.
Caption: Workflow for in vitro OlmB enzyme assay.
Methodology:
-
Express and Purify Recombinant OlmB:
-
Clone the olmB gene into an E. coli expression vector.
-
Express the protein and purify it using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
-
-
Prepare the Reaction Mixture:
-
In a reaction tube, combine the purified OlmB enzyme, the substrate (Oligomycin B), a source of reducing equivalents (NADPH), and a suitable P450 reductase partner (necessary for P450 activity) in an appropriate buffer.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Quenching and Extraction:
-
Stop the reaction by adding a quenching solvent such as acetonitrile.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extracted products by HPLC-MS, looking for the appearance of a new peak with the mass corresponding to this compound.
-
Conclusion
The biosynthesis of this compound represents a fascinating example of the modular and combinatorial nature of natural product synthesis in Streptomyces. The identification of the olm gene cluster and the putative role of the cytochrome P450 enzyme OlmB in the final hydroxylation step provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a roadmap for researchers to definitively characterize the function of OlmB and to explore the potential for bioengineering this pathway to produce novel oligomycin derivatives. A deeper understanding of the enzymatic mechanisms governing the biosynthesis of this compound will not only advance our knowledge of polyketide metabolism but also open new avenues for the development of next-generation therapeutic agents.
References
- 1. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A new strain of Streptomyces avermitilis produces high yield of oligomycin A with potent anti-tumor activity on human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis of the Streptomyces avermitilis CYP107W1-Oligomycin A Complex and Role of the Tryptophan 178 Residue - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Streptomyces Species Producing Oligomycin E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Streptomyces species known to produce Oligomycin E, a potent macrolide antibiotic with significant antifungal and antitumor properties. This document details the producing organisms, biosynthetic pathways, experimental protocols for cultivation and isolation, and quantitative data on its biological activity.
Introduction to this compound
This compound is a member of the oligomycin complex, a group of 26-membered macrocyclic lactones produced by various strains of Streptomyces.[1] First identified for their strong antifungal activity, oligomycins, including this compound, function by inhibiting the F₀ subunit of the mitochondrial F₁F₀ ATP synthase, thereby disrupting oxidative phosphorylation.[2][3] This mechanism of action also contributes to its cytotoxic effects against various cancer cell lines. While its clinical use in humans is limited due to toxicity, this compound remains a valuable tool in biochemical and cell biology research.[3]
This compound Producing Streptomyces Species
Several Streptomyces species have been identified as producers of this compound. This guide focuses on two prominent, recently characterized strains:
-
Streptomyces sp. strain HG29 : Isolated from a Saharan soil sample in Algeria, this strain produces this compound alongside Oligomycin A.[4][5]
-
Streptomyces sp. MCI-2225 : This strain has been specifically noted for its production of this compound, which was characterized as a new antitumor antibiotic.[6]
-
Unnamed Streptomyces Strains : Recently isolated from Swiss soils, these strains have demonstrated the ability to produce a range of oligomycins, including A, B, and E, and exhibit protective effects in plants against fungal pathogens.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological activity and production of this compound.
Table 1: Antifungal Activity of this compound
| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Aspergillus carbonarius M333 | 2 - 75 (for a mix of Oligomycins A and E) | [4] |
| Botrytis cinerea (spore germination) | 5 - 20 |
Note: Specific yield data for this compound from the cited literature is not explicitly quantified in mg/L. The production is often assessed by the bioactivity of the culture extract.
Biosynthesis of this compound
The biosynthesis of the oligomycin macrolide backbone is accomplished by a Type I polyketide synthase (PKS) system. The genetic blueprint for this process is encoded within a dedicated gene cluster. The oligomycin biosynthetic gene cluster (olm) in Streptomyces avermitilis serves as a well-studied model.
The diagram below illustrates the key genetic components of the olm gene cluster and their putative roles in the biosynthesis of the oligomycin polyketide core.
Caption: Putative roles of genes in the oligomycin biosynthetic cluster.
Experimental Protocols
This section provides detailed methodologies for the cultivation of this compound-producing Streptomyces and the subsequent isolation and purification of the compound.
Cultivation of Streptomyces sp. strain HG29
This protocol is adapted from the study of Streptomyces sp. strain HG29.[5]
5.1.1. Media Preparation
-
ISP4 Medium (for stock culture maintenance):
-
Soluble Starch: 10.0 g
-
Dipotassium Phosphate (K₂HPO₄): 1.0 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 1.0 g
-
Sodium Chloride (NaCl): 1.0 g
-
Ammonium Sulfate ((NH₄)₂SO₄): 2.0 g
-
Calcium Carbonate (CaCO₃): 2.0 g
-
Trace Elements Solution: 1.0 mL
-
Agar: 20.0 g
-
Distilled Water: 1.0 L
-
Adjust pH to 7.0-7.4 before autoclaving.
-
-
Seed Medium:
-
Beef Extract: 4.0 g
-
Yeast Extract: 1.0 g
-
Peptone: 4.0 g
-
Sodium Chloride (NaCl): 2.5 g
-
Glucose: 10.0 g
-
Distilled Water: 1.0 L
-
Adjust pH to 7.2 before autoclaving.
-
-
Fermentation Medium:
-
Glucose: 10.0 g (1%)
-
Peptone: 5.0 g (0.5%)
-
Magnesium Chloride (MgCl₂): 1.0 g (0.1%)
-
Distilled Water: 1.0 L
-
5.1.2. Inoculum Preparation
-
Prepare a fresh culture of Streptomyces sp. strain HG29 on ISP4 medium agar plates and incubate at 30°C for 10 days.
-
Create a spore suspension by flooding the plate with sterile distilled water and gently scraping the surface.
-
Adjust the optical density of the spore suspension to an OD₆₀₀ of 0.1.
-
Inoculate 50 mL of seed medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the seed culture at 30°C for 48 hours on a rotary shaker at 250 rpm.
5.1.3. Fermentation
-
Transfer a 5% (v/v) aliquot of the seed culture into 100 mL of the fermentation medium in 500 mL Erlenmeyer flasks.
-
Incubate the fermentation cultures at 30°C for 5-10 days on a rotary shaker at 250 rpm.[4][5] The highest antifungal activity is typically observed after five days of fermentation.[4]
Isolation and Purification of this compound
The following protocol outlines the extraction and purification of this compound from the fermentation broth.
5.2.1. Extraction
-
Harvest the culture broth from the fermentation flasks.
-
Centrifuge the broth at 5000 x g for 15 minutes to separate the mycelial biomass from the supernatant.[5]
-
Extract the culture filtrate with an equal volume (1:1 v/v) of dichloromethane.[5] For other Streptomyces species, ethyl acetate can also be an effective extraction solvent.
-
Separate the organic phase and concentrate it using a rotary evaporator at 40°C to obtain a dry crude extract.[5]
5.2.2. Purification
-
Dissolve the dry crude extract in a minimal amount of methanol.
-
Purify the active compounds using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.[4]
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Detection: UV detection at appropriate wavelengths (e.g., 225 nm).
-
-
Collect the fractions corresponding to the retention time of this compound.
-
Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Experimental Workflows
The following diagrams illustrate the workflows for the cultivation and isolation of this compound.
Caption: Workflow for the cultivation of this compound-producing Streptomyces.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This technical guide provides a foundational resource for researchers and professionals working with this compound-producing Streptomyces. The detailed protocols and compiled data offer a starting point for the cultivation of these organisms and the isolation of this valuable bioactive compound. Further optimization of fermentation conditions and purification strategies may lead to enhanced yields and facilitate broader applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. Oligomycin - Wikipedia [en.wikipedia.org]
- 4. Oligomycins A and E, major bioactive secondary metabolites produced by Streptomyces sp. strain HG29 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound, a new antitumor antibiotic produced by Streptomyces sp. MCI-2225 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of the Oligomycin Complex
Executive Summary: The Oligomycin complex, a class of macrolide antibiotics produced by Streptomyces species, serves as a potent and specific inhibitor of mitochondrial F1F0-ATP synthase.[1][2] By binding directly to the F0 subunit, it obstructs the proton channel, effectively uncoupling the electron transport chain from oxidative phosphorylation (OXPHOS).[3] This action halts mitochondrial ATP production, leading to a cascade of cellular events including a compensatory shift to glycolysis, activation of energy-sensing pathways like AMPK, and eventual induction of apoptosis.[4][5] While its toxicity limits clinical applications, the Oligomycin complex is an invaluable tool for researchers studying cellular bioenergetics, mitochondrial function, and cancer metabolism.[2][4] This guide provides an in-depth overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated cellular pathways.
Core Mechanism of Action
Specific Inhibition of F1F0-ATP Synthase
The primary and most well-characterized biological activity of the Oligomycin complex is the potent inhibition of mitochondrial F1F0-ATP synthase (also known as Complex V). This enzyme complex utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate.[6] Oligomycins specifically target the F0 portion of the complex, an integral membrane protein assembly that functions as a proton channel.[1][3] By blocking this channel, oligomycin prevents the translocation of protons back into the mitochondrial matrix, which is the driving force for ATP synthesis.[2][3] This inhibition effectively halts oxidative phosphorylation, leading to a rapid decline in mitochondrial ATP production.[7]
Structural Basis of Inhibition
High-resolution crystal structures of oligomycin bound to the c-ring of yeast mitochondrial ATP synthase reveal the precise mechanism of inhibition. Oligomycin binds to a site on the surface of the c-ring, making contact with two adjacent c-subunits.[8][9] This binding site is strategically located at the interface with subunit-a, which forms the proton half-channels. The interaction physically obstructs the rotation of the c-ring, a critical mechanical step in proton translocation and ATP synthesis.[4] Crucially, the binding of oligomycin locks the essential carboxyl side chain of a glutamate residue (Glu59 in yeast) in a conformation that shields it from the aqueous environment, thereby blocking proton access and translocation.[8][9] The amino acid residues constituting this binding site are highly conserved between yeast and humans but differ significantly in bacteria, explaining the differential sensitivity to the antibiotic.[8][9]
Figure 1: Mechanism of this compound Complex action on mitochondrial ATP synthase.
Cellular and Bioenergetic Consequences
The inhibition of ATP synthase by the Oligomycin complex triggers a profound shift in cellular metabolism and signaling.
-
Decreased ATP Levels and Energy Stress: The most immediate effect is a reduction in cellular ATP content and an increase in the AMP/ATP ratio.[4] In H1299 cells, treatment with 2 µg/ml oligomycin decreased intracellular ATP from 0.81 nmol/10^5 cells to 0.54 nmol/10^5 cells.[4] This energy deficit is a potent stress signal for the cell.
-
Compensatory Glycolysis: To compensate for the loss of ATP from OXPHOS, cells upregulate glycolysis. Studies have shown that upon treatment with oligomycin, cancer cells accelerate their glucose consumption and lactate production.[5] This metabolic switch is a survival mechanism to maintain cellular ATP levels.[5]
-
AMPK Pathway Activation: The rise in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[5] Western blot analysis of 293 cells treated with 5 µM Oligomycin shows a marked increase in the phosphorylation of AMPKα at Threonine 172, indicating its activation.[6] Activated AMPK works to restore energy balance by stimulating catabolic pathways (like glycolysis) and inhibiting anabolic processes.
-
Induction of Apoptosis: Prolonged or severe mitochondrial dysfunction is a trigger for apoptosis (programmed cell death). Oligomycin treatment can lead to the depolarization of the mitochondrial membrane, release of cytochrome c into the cytoplasm, and subsequent DNA fragmentation, all hallmarks of apoptosis.[10]
-
Inhibition of P-glycoprotein (P-gp): Some studies suggest that by depleting the ATP required for its function, oligomycin can inhibit the activity of efflux pumps like P-glycoprotein.[4] This has implications for overcoming multidrug resistance (MDR) in cancer cells, as P-gp is often responsible for pumping chemotherapeutic agents out of the cell.[10]
Figure 2: Key signaling and cellular pathways affected by the this compound Complex.
Quantitative Biological Data
The biological effects of the Oligomycin complex have been quantified across various experimental systems. The data below is compiled from studies on different oligomycin isomers (A, B, C, or the complex), as specific data for this compound is limited.
| Parameter | Cell Line / System | Concentration / Dose | Result | Citation |
| OXPHOS Inhibition | H1299 Cancer Cells | 100 ng/mL (~126 nM) | Complete inhibition of cell respiration in ~1 hour. | [5] |
| ATP Synthase Inhibition | Bovine Heart Mitochondria | 0.4 µg/mg ATPase | 95% inhibition of ATPase activity. | [3] |
| S. cerevisiae Mitochondria | 10 µg/mg ATPase | 90% inhibition of ATPase activity. | [3] | |
| Cell Viability | H1299 Cancer Cells | 2 µg/mL (~2.5 µM) | 14% decrease in cell viability. | [4] |
| 3T3-L1 Adipocytes | 40 µM | 58% decrease in cell viability. | [11] | |
| 3T3-L1 Adipocytes | 8 µM | Highest concentration that did not decrease viability. | [11] | |
| ATP Level Change | H1299 Cancer Cells | 2 µg/mL (~2.5 µM) | ATP decreased from 0.81 to 0.54 nmol/10^5 cells. | [4] |
| H1299 Cancer Cells | 100 ng/mL (~126 nM) | Transient 5-8% drop in ATP, restored by 4 hours. | [5] | |
| SOC Inhibition (IC50) | Various | ~2 µM | Half-inhibitory concentration for store-operated Ca2+ channels. | [12] |
| General Use | In Vitro Cell Culture | 0.5 - 10 µM | Typical working concentration range for 0.5 - 8 hours. | [6] |
Key Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)
This protocol is fundamental for assessing the effect of oligomycin on mitochondrial respiration. It is commonly performed using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analyzers (e.g., Agilent Seahorse).
-
Cell Preparation: Culture cells (e.g., SW480) to the desired confluency.[13] Harvest cells by trypsinization, centrifuge at 200g for 5 minutes, and resuspend in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.[13]
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions. Add the cell suspension to the instrument chambers and allow the basal oxygen consumption rate to stabilize.
-
Oligomycin Injection: Prepare a stock solution of Oligomycin in a suitable solvent like DMSO.[6] Inject the desired concentration (e.g., 0.3 µM to 1 µM) into the chamber.[13]
-
Data Acquisition: Record the OCR immediately following the injection. A sharp drop in oxygen consumption indicates the inhibition of ATP synthase-linked respiration.
-
Controls: Subsequent injection of an uncoupler like FCCP can be used to determine the maximal respiration of the electron transport chain.[13]
Figure 3: A generalized experimental workflow for measuring Oxygen Consumption Rate (OCR).
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 400–500 cells/well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with a range of Oligomycin concentrations (e.g., 0.3, 1, and 5 µM) and incubate for the desired period (e.g., 20 hours).[13]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
ATP Quantification Assay
This protocol uses a luciferase-based system to quantify cellular ATP levels.
-
Cell Treatment: Plate and treat cells with Oligomycin as described for the viability assay.
-
Lysis and Reaction: Use a commercial kit, such as Promega's CellTiter-Glo®, which combines cell lysis with the addition of a luciferin/luciferase reagent.[5] This reagent generates a luminescent signal that is proportional to the amount of ATP present.
-
Measurement: After a brief incubation to stabilize the signal, measure luminescence using a luminometer. ATP levels can be calculated by comparing the sample readings to a standard curve generated with known ATP concentrations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oligomycin - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 7. apexbt.com [apexbt.com]
- 8. Oligomycin frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Oligomycin E: A Technical Guide to its Effects on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin E, a member of the oligomycin family of macrolide antibiotics produced by Streptomyces species, is a potent and specific inhibitor of mitochondrial F1Fo-ATP synthase.[1][2][3] This property has established it as an invaluable tool in the study of cellular bioenergetics, allowing for the precise dissection of the components of mitochondrial respiration. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial respiration, detailing its mechanism of action, presenting quantitative data from key studies, outlining experimental protocols for its use, and illustrating the associated signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the F_o_ portion of the ATP synthase complex, which functions as a proton channel.[2][4][5] Specifically, it interacts with the c-ring of the F_o_ subunit, effectively blocking the translocation of protons across the inner mitochondrial membrane into the mitochondrial matrix.[5][6] This blockage has several critical consequences for mitochondrial function:
-
Inhibition of ATP Synthesis: The proton motive force, generated by the electron transport chain (ETC), drives ATP synthesis as protons flow back into the matrix through ATP synthase. By obstructing this proton flow, this compound directly inhibits oxidative phosphorylation, the process that couples substrate oxidation to the phosphorylation of ADP to ATP.[1][4]
-
Hyperpolarization of the Mitochondrial Membrane: The continued pumping of protons by the ETC in the absence of their re-entry through ATP synthase leads to an accumulation of protons in the intermembrane space. This results in an increase in the mitochondrial membrane potential.
-
Decreased Oxygen Consumption: The inhibition of proton translocation through ATP synthase creates a "back-pressure" on the ETC. As the proton gradient becomes steeper, it becomes energetically more difficult for the ETC complexes to pump more protons, leading to a decrease in the rate of electron transport and, consequently, a reduction in oxygen consumption.[1]
-
Induction of Anaerobic Respiration: With oxidative phosphorylation inhibited, cells may resort to anaerobic respiration to meet their ATP demands, leading to an increase in lactic acid production.[1]
The following diagram illustrates the inhibitory action of this compound on the F1Fo-ATP synthase.
References
Oligomycin E for Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Oligomycin E, a potent inhibitor of mitochondrial F₀F₁ ATP synthase, and its application in cancer research as an inducer of apoptosis. We will explore its mechanism of action, the signaling pathways it triggers, and detailed protocols for its use in a laboratory setting.
Introduction
Oligomycins are macrolide antibiotics produced by Streptomyces diastatochromogenes. Among them, this compound is a significant compound used in cancer research to study the mechanistic aspects of ATP formation and apoptosis.[1] By specifically inhibiting mitochondrial ATP synthase, this compound disrupts cellular energy metabolism, making it a valuable tool for investigating cancer cell vulnerabilities.[1][2] Mitochondria are key regulators of apoptosis, and targeting these organelles presents a promising approach for cancer treatment, particularly in overcoming multidrug resistance.[3][4] This guide consolidates current knowledge, presenting quantitative data and experimental methodologies to facilitate further research and drug development.
Core Mechanism of Action
This compound's primary molecular target is the F₀ portion of the H+-ATP synthase (also known as Complex V) located in the inner mitochondrial membrane.[1][5] This enzyme is crucial for the final stage of oxidative phosphorylation (OXPHOS), where it utilizes the proton motive force generated by the electron transport chain (ETC) to synthesize ATP from ADP and inorganic phosphate.[6]
The inhibition of ATP synthase by this compound has several immediate consequences:
-
Blockade of Proton Translocation : It prevents the flow of protons through the F₀ subunit into the mitochondrial matrix.[1][6]
-
Hyperpolarization of the Inner Mitochondrial Membrane : The continued pumping of protons by the ETC, without their re-entry via ATP synthase, leads to a buildup of protons in the intermembrane space, causing an increase in the mitochondrial membrane potential (ΔΨm).[6][7]
-
Inhibition of ATP Synthesis : The disruption of the proton flow directly halts the synthesis of ATP via oxidative phosphorylation.[1][2]
-
Increased Reactive Oxygen Species (ROS) Production : The hyperpolarized state of the mitochondria can lead to an increase in the generation of ROS, which are highly reactive molecules that can cause significant cellular damage.[8][9]
These mitochondrial perturbations are the initial triggers for the apoptotic cascade.
References
- 1. toku-e.com [toku-e.com]
- 2. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Oligomycin A, B, C, and E
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oligomycins are a class of macrolide antibiotics produced by Streptomyces species, renowned for their potent inhibition of mitochondrial F1Fo-ATP synthase. While often used interchangeably in research, the common oligomycin analogs—A, B, C, and E—possess distinct structural variations that translate to significant differences in biological activity, potency, and toxicity. This technical guide provides a detailed comparative analysis of these four key oligomycin analogs, focusing on their structural distinctions, differential biological potencies, and the underlying mechanism of action. We present quantitative data in comparative tables, detail standardized experimental protocols for their functional assessment, and provide visualizations of the core inhibitory pathway and experimental workflows to serve as a comprehensive resource for researchers in metabolism, oncology, and drug development.
Introduction
First isolated in 1954 from Streptomyces diastatochromogenes, oligomycins are powerful biochemical tools for studying oxidative phosphorylation (OXPHOS).[1] Their primary mechanism of action involves the direct inhibition of ATP synthase (also known as Complex V), the terminal enzyme of the electron transport chain (ETC) in mitochondria.[2] By binding to the F0 subunit of the enzyme, oligomycins block the proton channel, thereby uncoupling proton translocation from ATP synthesis.[2] This action not only halts mitochondrial ATP production but also leads to a hyperpolarization of the inner mitochondrial membrane and a consequent reduction in electron flow through the ETC.[3]
While Oligomycin A is the most studied and commercially available analog, mixtures and other purified forms are also used. Understanding the subtle yet critical differences between Oligomycin A, B, C, and E is essential for the precise design of experiments and the accurate interpretation of results. This guide elucidates these differences to aid researchers in selecting the appropriate analog and methodology for their specific scientific inquiries.
Structural and Mechanistic Differences
The core structure of the oligomycins consists of a 26-membered macrocyclic lactone ring.[4] The variations between the analogs are confined to specific substitutions at two key positions on this ring: C12 and C26. Oligomycin E is further distinguished by an additional hydroxylation. These seemingly minor chemical modifications lead to notable differences in their biological potency.
Core Mechanism of Action
All oligomycins share a common mechanism: they inhibit the F1Fo-ATP synthase. High-resolution crystal structures reveal that Oligomycin A binds to the surface of the c-subunit ring within the membrane-embedded F0 portion of the enzyme.[5][6] The binding site involves contact with two adjacent c-subunits, effectively locking the ring and preventing its rotation, which is essential for proton translocation and the catalytic activity of the F1 subunit.[5] The inhibitor physically obstructs the proton-conducting channel, shielding the critical glutamic acid residue (Glu59 in yeast) from the aqueous environment and halting the proton motive force-driven synthesis of ATP.[5] While the binding mode of other oligomycins has not been elucidated with the same resolution, it is presumed to be highly similar, with differences in affinity accounting for their varied potencies.
Visualization of the Inhibitory Mechanism
The following diagram illustrates the effect of oligomycin on the mitochondrial oxidative phosphorylation pathway.
Caption: Mechanism of ATP synthase inhibition by oligomycin.
Comparative Structural Data
The chemical differences between Oligomycin A, B, C, and E are summarized in the table below. These substitutions influence the molecule's hydrophobicity and steric interactions with the ATP synthase binding pocket.
| Oligomycin Analog | Molecular Formula | Molecular Weight ( g/mol ) | Substitution at C12 (R1) | Substitution at C26 (R2) | Other Modifications |
| Oligomycin A | C45H74O11 | 791.06 | -OH | -CH3 | None |
| Oligomycin B | C45H72O12 | 805.04 | =O (carbonyl) | -CH3 | None |
| Oligomycin C | C45H74O10 | 775.06 | -H | -CH3 | None |
| This compound | C45H72O13 | 821.1[3] | =O (carbonyl) | -CH3 | Hydroxyl (-OH) at C12 side chain[3] |
Quantitative Comparison of Biological Activity
The structural variations directly impact the inhibitory potency and toxicity of the oligomycin analogs. Oligomycins A and B are generally considered the most potent inhibitors of ATP synthase.[7]
| Parameter | Oligomycin A | Oligomycin B | Oligomycin C | This compound | Notes and Cell Types |
| LD50 (Intraperitoneal) | 1.5 mg/kg | 2.9 mg/kg | 8.3 mg/kg | Data not available | In mice. Demonstrates highest toxicity for Oligomycin A. |
| IC50 (Cytotoxicity) | 0.008 mg/mL | 0.015 mg/mL | 0.106 mg/mL | Data not available | Against HeLa cells. |
| IC50 (Mammosphere Formation) | ~100 nM | Data not available | Data not available | Data not available | MCF7 breast cancer cells.[8] |
| IC50 (Mammosphere Formation) | ~5-10 µM | Data not available | Data not available | Data not available | MDA-MB-231 breast cancer cells.[8] |
| General Potency | High | High | Lower | Weak | This compound is reported to have weaker activity compared to other analogs.[3] |
Experimental Protocols
Assessing the impact of different oligomycin analogs requires robust and standardized methodologies. The most common approach is to measure the oxygen consumption rate (OCR), which directly reflects mitochondrial respiration.
Protocol: Mitochondrial Stress Test Using Extracellular Flux Analysis
This protocol describes a standard method to assess mitochondrial function by sequentially injecting oligomycin and other mitochondrial inhibitors to dissect the key parameters of cellular respiration.
Objective: To measure basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.
Materials and Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine.
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Assay plate (e.g., Seahorse XF cell culture microplate).
-
Oligomycin (A, B, C, or E) stock solution (e.g., 10 mM in DMSO).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) stock solution (e.g., 10 mM in DMSO).
-
Rotenone/Antimycin A mixture stock solution (e.g., 10 mM each in DMSO).
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4).
Procedure:
-
Cell Plating: Seed cells in an assay plate at a predetermined optimal density and allow them to adhere overnight. Include blank wells with medium only for background correction.
-
Cartridge Hydration: Hydrate the sensor cartridge with calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare working solutions of the inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentration (typically 1-2 µM for oligomycin). Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Cell Preparation: Remove the cell culture medium from the plated cells, wash twice with pre-warmed assay medium, and add the final volume of assay medium to each well.
-
Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Assay Execution: Place the cell plate into the extracellular flux analyzer and initiate the assay protocol. The instrument will measure the basal OCR before sequentially injecting the prepared compounds.
-
Injection A: Oligomycin (to inhibit ATP synthase). The resulting decrease in OCR represents the ATP-linked respiration. The remaining OCR is due to proton leak.
-
Injection B: FCCP (an uncoupler that collapses the proton gradient). This stimulates the ETC to work at its maximum rate, revealing the maximal respiratory capacity.
-
Injection C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor). This combination shuts down mitochondrial respiration completely, and the remaining OCR is considered non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize OCR data to cell number or protein content. Calculate the key parameters: Basal Respiration, ATP Production-linked Respiration, Proton Leak, and Spare Respiratory Capacity.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the mitochondrial stress test.
Caption: Workflow for a typical mitochondrial stress test experiment.
Conclusion and Future Directions
The choice of oligomycin analog can have a profound impact on experimental outcomes. This guide highlights that Oligomycin A and B are the most potent inhibitors, while Oligomycin C is considerably weaker, and this compound is reported to have the weakest activity of the group. These differences, rooted in subtle structural changes, underscore the importance of specifying the exact analog used in publications and considering the potential for varied off-target effects.
For researchers in drug development, the well-defined binding site of oligomycin on the ATP synthase c-ring presents an attractive target for novel therapeutics, particularly in oncology where metabolic reprogramming is a hallmark of cancer.[8] Future structure-activity relationship (SAR) studies on a wider range of natural and synthetic oligomycin analogs could yield compounds with improved therapeutic indices, balancing potent on-target activity with reduced systemic toxicity. A thorough characterization of each analog's potency, as outlined in the protocols provided, is the foundational first step in such endeavors.
References
- 1. agscientific.com [agscientific.com]
- 2. selleckchem.com [selleckchem.com]
- 3. toku-e.com [toku-e.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomycin frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oligomycin E in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells. The Seahorse XF Cell Mito Stress Test is a standard assay used to evaluate key parameters of mitochondrial function.[1][2][3] This is achieved through the sequential injection of mitochondrial respiratory chain modulators.
Oligomycin is a potent inhibitor of ATP synthase, a critical enzyme complex in oxidative phosphorylation.[4][5] It functions by blocking the F₀ proton channel of the ATP synthase, thereby inhibiting the synthesis of ATP.[4][6][7] In the context of the Seahorse XF Cell Mito Stress Test, the injection of oligomycin allows for the direct measurement of ATP-linked respiration and the calculation of proton leak.[3][8][9]
While the most commonly used formulation in kits is a mixture of Oligomycins A, B, and C, these application notes are tailored for the use of Oligomycin E.[1] Users should note that while the mechanism of action is conserved, optimal concentrations may vary slightly, and cell-type-specific validation is recommended.
Application Notes
Principle of the Assay
The Seahorse XF Cell Mito Stress Test dissects the components of mitochondrial respiration through the sequential injection of three compounds:
-
Oligomycin: An ATP synthase inhibitor. Its addition separates basal respiration into its two main components: ATP-linked respiration and proton leak.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential, disrupting the proton gradient and forcing the electron transport chain (ETC) to function at its maximum rate.[10] This reveals the maximal respiration and spare respiratory capacity.[1][2]
-
Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, respectively.[1][3] This mixture shuts down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.
Mechanism of Action of this compound
This compound, like other oligomycins, specifically targets the F₀ subunit of mitochondrial F-type ATP synthase (also known as Complex V).[4][11] The ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. ATP synthase utilizes the energy from the flow of these protons back into the matrix to phosphorylate ADP into ATP.[11] Oligomycin binds to and blocks this proton channel, effectively halting ATP synthesis via oxidative phosphorylation.[4][6][12] This inhibition leads to a buildup of the proton gradient (hyperpolarization of the mitochondrial membrane), which in turn slows down the electron flow through the ETC, resulting in a decreased oxygen consumption rate.[4][10]
Data Interpretation
The decrease in OCR immediately following the injection of this compound represents the portion of basal respiration that was dedicated to ATP production.[8][9][10] The remaining OCR after oligomycin treatment is due to proton leak—protons that re-enter the mitochondrial matrix without generating ATP.[8][10] This can be an indicator of mitochondrial damage or a mechanism for regulating ATP production.[1]
Quantitative Data Summary
The following tables summarize recommended starting concentrations for assay compounds and the key parameters derived from the Cell Mito Stress Test.
Table 1: Recommended Working Concentrations of Seahorse XF Cell Mito Stress Test Compounds
| Compound | Typical Final Concentration | Stock Concentration | Purpose in Assay |
| This compound | 1.0 - 2.0 µM | 75 µM | Inhibits ATP synthase (Complex V) to measure ATP-linked respiration and proton leak.[1][13][14] |
| FCCP | 0.5 - 2.0 µM (Cell-type dependent) | Varies | Uncouples respiration to determine maximal and spare respiratory capacity.[1][13] |
| Rotenone/Antimycin A | 0.5 µM | 25 µM | Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial OCR.[1][14][15] |
Note: The optimal concentration for each compound, especially FCCP, is cell-line dependent and should be determined empirically through titration experiments.[1][13] For most cell types, a starting concentration of 1.5 µM for Oligomycin is recommended.[1][13][14]
Table 2: Key Parameters of Mitochondrial Function Measured by the Cell Mito Stress Test
| Parameter | Calculation | Biological Significance |
| Basal Respiration | (Last rate measurement before first injection) – (Non-Mitochondrial Respiration) | Represents the baseline energetic demand of the cell.[1][3] |
| ATP-Linked Respiration | (Last rate measurement before Oligomycin injection) – (Minimum rate measurement after Oligomycin injection) | The portion of basal respiration used to drive ATP synthesis.[1][3][10] |
| Proton Leak | (Minimum rate measurement after Oligomycin injection) – (Non-Mitochondrial Respiration) | Indicates protons leaking across the inner mitochondrial membrane, which can be a sign of mitochondrial damage.[1][3][10] |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) – (Non-Mitochondrial Respiration) | The maximum rate of respiration that the cell can achieve, indicating the cell's ability to respond to increased energy demand.[1][2] |
| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | A measure of the cell's ability to respond to energetic stress.[1][2] |
| Non-Mitochondrial Respiration | Minimum rate measurement after Rotenone/Antimycin A injection | Oxygen consumption from cellular enzymes after mitochondrial respiration is inhibited.[1] |
Experimental Protocols
This section provides a detailed methodology for performing a Seahorse XF Cell Mito Stress Test using this compound.
I. Materials and Reagents
-
Seahorse XFe/XF Pro Analyzer
-
Seahorse XF Cell Culture Microplates (24 or 96-well)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Cell culture medium, serum, and supplements
-
Trypsin or other cell detachment solution
-
Seahorse XF Base Medium (e.g., Agilent Cat# 103334-100)
-
Supplements for assay medium: Glucose, Pyruvate, Glutamine
-
This compound
-
FCCP
-
Rotenone/Antimycin A
-
DMSO (for reconstituting compounds)
II. Reagent Preparation
-
This compound Stock Solution (5 mM): Reconstitute lyophilized this compound powder in high-quality DMSO. For example, to make a 5 mM stock from 5 mg of Oligomycin (MW ~791 g/mol ), add 1.26 mL of DMSO.[11] Store at -20°C, protected from light.[11]
-
Assay Medium Preparation:
-
On the day of the assay, supplement Seahorse XF Base Medium with desired concentrations of glucose, sodium pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[15]
-
Warm the medium to 37°C and adjust the pH to 7.4.[10]
-
Keep the prepared assay medium at 37°C in a non-CO₂ incubator until use.[10]
-
-
Working Compound Solutions:
-
Thaw the compound stock solutions.
-
Prepare working solutions by diluting the stock solutions in the prepared assay medium to a concentration that is 10x the final desired concentration in the well (as the injection volume is typically 1/10th of the well volume). For a final concentration of 1.5 µM this compound, prepare a 15 µM working solution.
-
III. Cell Seeding Protocol (Day before Assay)
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a Seahorse XF Cell Culture Microplate at a previously optimized density. Cell density optimization is critical for a successful assay.[13]
-
Pipette cells carefully into the wells, avoiding the corners, to ensure an even monolayer.
-
Incubate the plate overnight in a 37°C, CO₂ incubator.
IV. Seahorse XF Assay Protocol (Day of Assay)
-
Hydrate Sensor Cartridge: The day before the assay, place the sensor cartridge upside down with the lid removed. Pipette 200 µL (96-well) or 1 mL (24-well) of Seahorse XF Calibrant into each well of the utility plate and lower the sensor cartridge onto it. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Prepare the Cell Plate:
-
Remove the cell plate from the incubator.
-
Gently wash the cells by removing the growth medium and adding warmed assay medium. Repeat twice.[10]
-
Add the final volume of warmed assay medium to each well (e.g., 180 µL for a 96-well plate).
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[10][15]
-
-
Load the Sensor Cartridge:
-
Remove the hydrated sensor cartridge from the incubator.
-
Load the 10x working solutions of the compounds into the appropriate ports of the sensor cartridge (e.g., Port A: this compound, Port B: FCCP, Port C: Rotenone/Antimycin A).[10] The volume to load will be specified by the instrument software (typically 20-25 µL).
-
-
Run the Assay:
-
Load the assay template in the Seahorse XF software.
-
When prompted, replace the calibrant plate with your cell plate.
-
The instrument will calibrate and then begin the assay, measuring baseline OCR before sequentially injecting the compounds from Ports A, B, and C and measuring OCR after each injection.[10]
-
Visualizations
This compound Mechanism of Action
References
- 1. agilent.com [agilent.com]
- 2. rhinobio.co.kr [rhinobio.co.kr]
- 3. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells | PLOS One [journals.plos.org]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 12. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Seahorse FAQ – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 14. agilent.com [agilent.com]
- 15. hpst.cz [hpst.cz]
Application Notes and Protocols for Oligomycin E in Mitochondrial Stress Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial stress tests are crucial assays for evaluating mitochondrial function and identifying mitochondrial dysfunction in various cell types and disease models. These tests measure key parameters of mitochondrial respiration, providing insights into cellular bioenergetics. A critical component of this assay is the sequential use of pharmacological agents that modulate different components of the electron transport chain and oxidative phosphorylation. Oligomycin, an inhibitor of ATP synthase, is a cornerstone of this assay. While "Oligomycin E" is a less common designation, the protocols and principles largely refer to the well-characterized Oligomycin A or a mixture of oligomycins, which function identically in this context. This document provides a detailed protocol for the use of Oligomycin in a mitochondrial stress test, primarily focusing on the widely used Seahorse XF platform.
Oligomycin acts by blocking the F0 proton channel of ATP synthase (complex V)[1][2][3]. This inhibition halts ATP production via oxidative phosphorylation and leads to a decrease in the oxygen consumption rate (OCR).[4][5] The extent of this OCR reduction is a direct measure of the mitochondrial respiration coupled to ATP synthesis.
Key Parameters Measured in a Mitochondrial Stress Test
A typical mitochondrial stress test, with the sequential injection of Oligomycin, a mitochondrial uncoupler like FCCP, and a combination of Complex I and III inhibitors (Rotenone/Antimycin A), allows for the calculation of several key parameters of mitochondrial function[4][6]:
-
Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions.[7]
-
ATP-Linked Respiration: The decrease in OCR after the addition of Oligomycin, indicating the portion of basal respiration dedicated to ATP synthesis.[7]
-
Proton Leak: The remaining OCR after Oligomycin injection, which is not coupled to ATP synthesis and represents the protons that leak across the inner mitochondrial membrane.[7] This can be an indicator of mitochondrial damage.[7]
-
Maximal Respiration: The maximum OCR achieved after the addition of an uncoupling agent like FCCP, which collapses the proton gradient and drives the electron transport chain to its maximum capacity.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to an increased energy demand.
-
Non-Mitochondrial Respiration: The OCR remaining after the inhibition of the electron transport chain with Rotenone and Antimycin A, attributed to cytosolic oxygen-consuming enzymes.
Quantitative Data Summary
The optimal concentrations of the compounds used in a mitochondrial stress test can be cell-type dependent and should ideally be determined empirically. However, the following table provides commonly used concentration ranges for Oligomycin and other key reagents.
| Compound | Stock Concentration | Working Concentration (Final in Well) | Purpose |
| Oligomycin | 10 mM in DMSO[8] | 1.0 - 2.5 µM[9][10][11] | Inhibits ATP synthase (Complex V) |
| FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) | 10 mM in DMSO | 0.5 - 2.0 µM (Titration recommended)[9][12] | Uncouples mitochondrial respiration |
| Rotenone | 10 mM in DMSO[8] | 0.5 - 1.0 µM[7][12] | Inhibits Complex I of the electron transport chain |
| Antimycin A | 10 mM in DMSO[8] | 0.5 - 1.0 µM[7][12] | Inhibits Complex III of the electron transport chain |
Note: It is crucial to perform a concentration optimization for FCCP for each new cell type to ensure a true maximal respiration measurement is achieved.[9][13] For most cell types, a final concentration of 1.5 µM Oligomycin is recommended.[9][12]
Experimental Protocol: Mitochondrial Stress Test using a Seahorse XF Analyzer
This protocol outlines the key steps for performing a mitochondrial stress test on adherent cells using a Seahorse XF96 or similar instrument.
Materials
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). The exact formulation may need to be optimized for the specific cell type.[7][8][14]
-
Cell culture medium
-
Oligomycin
-
FCCP
-
Rotenone
-
Antimycin A
-
DMSO (for preparing stock solutions)
Procedure
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-optimized density. Cell density optimization is a critical first step to ensure the OCR measurements are within the optimal range of the instrument.[9]
-
Include background correction wells that contain assay medium but no cells.
-
Incubate the plate overnight in a CO2 incubator at 37°C.
Day 2: Assay Preparation
-
Hydrate the Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[15]
-
Prepare Assay Medium: Warm the supplemented XF Base Medium to 37°C and adjust the pH to 7.4.[7][14]
-
Prepare Compound Stock Solutions: Prepare stock solutions of Oligomycin, FCCP, Rotenone, and Antimycin A in DMSO as indicated in the table above.[8]
-
Prepare Compound Working Solutions: On the day of the assay, dilute the stock solutions to the desired working concentrations in the pre-warmed assay medium.
-
Load the Sensor Cartridge: Load the appropriate volumes of the compound working solutions into the injection ports of the sensor cartridge. A typical injection sequence is:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A mixture
-
Day 2: Assay Execution
-
Cell Plate Preparation: Remove the cell culture medium from the cell plate and wash twice with the pre-warmed assay medium. Add the final volume of assay medium to each well (typically 180 µL for an XF96 plate).
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the cells to equilibrate with the assay medium.[16]
-
Calibrate the Analyzer: Place the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Run the Assay: Once calibration is complete, replace the utility plate with the cell plate and start the assay. The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.
Data Analysis
The Seahorse XF software will automatically calculate the key parameters of mitochondrial function based on the changes in OCR after each compound injection. The data should be normalized to cell number or protein content in each well.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of mitochondrial respiration and points of inhibition.
Caption: Experimental workflow for a mitochondrial stress test.
References
- 1. researchgate.net [researchgate.net]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seahorse FAQ – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. protocols.io [protocols.io]
- 15. Cell Mito Stress Test for Monocyte Mitochondrial Function [protocols.io]
- 16. agilent.com [agilent.com]
Determining Optimal Oligomycin E Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin is a macrolide antibiotic produced by Streptomyces diastatochromogenes that potently inhibits ATP synthase.[1][2] Specifically, it targets the F0 subunit of the enzyme, blocking the proton channel necessary for oxidative phosphorylation (OXPHOS) and, consequently, ATP synthesis.[1][2][3] This inhibition of mitochondrial respiration makes Oligomycin a valuable tool in cell biology research to study cellular bioenergetics, apoptosis, and drug resistance. Determining the optimal concentration of Oligomycin E is critical for achieving desired experimental outcomes without inducing off-target effects or excessive cytotoxicity.[4] These application notes provide a comprehensive guide and detailed protocols for determining the optimal this compound concentration for your specific cell culture experiments.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of mitochondrial ATP synthase. This leads to a cascade of cellular events:
-
Inhibition of Oxidative Phosphorylation: By blocking the F0 proton channel, this compound prevents the influx of protons into the mitochondrial matrix, which is the driving force for ATP synthesis by ATP synthase.[2][3]
-
Decreased Mitochondrial Respiration: The blockage of the proton channel leads to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn inhibits the electron transport chain and reduces oxygen consumption.[1][5]
-
Induction of Glycolysis: To compensate for the loss of ATP from OXPHOS, cells often upregulate glycolysis.[6][7]
-
Induction of Apoptosis: In many cell types, prolonged or high-dose treatment with Oligomycin can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria.[8][9][10]
Signaling Pathway of this compound-Induced Effects
References
- 1. agscientific.com [agscientific.com]
- 2. Oligomycin - Wikipedia [en.wikipedia.org]
- 3. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. incyton.com [incyton.com]
- 6. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mitochondria-Targeting Drug Oligomycin Blocked P-Glycoprotein Activity and Triggered Apoptosis in Doxorubicin-Resistant HepG2 Cells | Semantic Scholar [semanticscholar.org]
- 9. db.cngb.org [db.cngb.org]
- 10. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oligomycin E
For Researchers, Scientists, and Drug Development Professionals
Solubility Data
Oligomycin is soluble in several organic solvents. The following table summarizes the reported solubility of oligomycin and its primary component, Oligomycin A, in DMSO and ethanol. It is sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve oligomycin in ethanol and then dilute with the aqueous buffer of choice.
| Compound | Solvent | Solubility | Reference |
| Oligomycin (mixture) | DMSO | 50 mg/mL | [1] |
| Oligomycin (mixture) | DMSO | 300 mg/mL | [2] |
| Oligomycin A | DMSO | 15 mg/mL (18.96 mM) | [3] |
| Oligomycin A | DMSO | 20 mg/mL | |
| Oligomycin A | DMSO | 100 mg/mL (126.41 mM) | [4][5] |
| Oligomycin (mixture) | Ethanol | 250 mg/mL | [1][6] |
| Oligomycin (mixture) | Ethanol | 200 mg/mL | [2] |
| Oligomycin A | Ethanol | ~30 mg/mL | |
| Oligomycin A | Ethanol | 100 mg/mL (126.41 mM) | [4] |
Note: The product sold as "Oligomycin" is often a mixture of oligomycins A, B, and C, with oligomycin A being the major component (~65%).[1]
Mechanism of Action
Oligomycin is a potent inhibitor of mitochondrial F1Fo ATP synthase.[3][7] It binds to the Fo subunit of the complex, blocking the proton channel.[3][8] This inhibition of proton flow disrupts the electrochemical gradient across the inner mitochondrial membrane, which in turn inhibits oxidative phosphorylation and the synthesis of ATP.[2][9] The inhibition of ATP synthesis by oligomycin leads to a significant reduction in electron flow through the electron transport chain.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oligomycin - Wikipedia [en.wikipedia.org]
- 9. agscientific.com [agscientific.com]
Preparing Oligomycin E Stock Solutions for Cellular Assays
Application Note & Protocol
For researchers, scientists, and drug development professionals investigating cellular metabolism and mitochondrial function, precise and reliable preparation of inhibitor stock solutions is paramount. Oligomycin E, a potent inhibitor of F₀F₁ ATP synthase, is a critical tool for dissecting the intricacies of oxidative phosphorylation. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions to ensure experimental reproducibility and accuracy.
Introduction
This compound is a macrolide antibiotic belonging to the oligomycin family, which are known inhibitors of mitochondrial ATP synthase.[1] By binding to the F₀ subunit of the enzyme, this compound blocks the proton channel, thereby inhibiting ATP synthesis. This targeted action makes it an invaluable tool for studying cellular bioenergetics, including measuring ATP-linked respiration and inducing a metabolic shift towards glycolysis. While oligomycin is often used as a complex of several isomers (A, B, C), this protocol focuses on the preparation of stock solutions for this compound specifically.
Quantitative Data Summary
For accurate and reproducible experimental results, it is crucial to start with a well-characterized and properly prepared stock solution. The following table summarizes the key quantitative data for this compound and the more commonly referenced Oligomycin A/complex, which can be used as a reference due to the limited availability of specific quantitative data for this compound.
| Property | This compound | Oligomycin A / Complex | Source |
| Molecular Weight | 821.1 g/mol | ~791.1 g/mol | [1] |
| Solubility in DMSO | Soluble | ~20-300 mg/mL | [2][3] |
| Solubility in Ethanol | Soluble | ~30-200 mg/mL | [2] |
| Recommended Stock Concentration | 1-10 mM | 1-10 mM | [4] |
| Typical Working Concentration | 0.5 - 10 µM | 0.5 - 10 µM | [2] |
| Storage of Stock Solution | -20°C | -20°C, desiccated, protected from light | [2] |
| Stability of Stock Solution | Data not available | Up to 3 months in DMSO or ethanol at -20°C | [2] |
Note: While qualitative solubility for this compound in DMSO and ethanol is established, the quantitative values provided are for Oligomycin A or the oligomycin complex. These values serve as a reliable estimate for preparing this compound stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.21 mg of this compound (Molecular Weight: 821.1 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For 8.21 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light and moisture.[2] This practice minimizes freeze-thaw cycles, which can degrade the compound.[2]
Protocol 2: ATP Synthase Inhibition Assay in Cultured Cells
This protocol outlines a general procedure for using the this compound stock solution to inhibit ATP synthase and measure the resulting effect on cellular respiration, a common application in metabolic studies.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Multi-well cell culture plates (e.g., 96-well)
-
Instrument for measuring oxygen consumption rate (OCR), such as a Seahorse XF Analyzer
-
Other metabolic modulators (e.g., FCCP, rotenone/antimycin A) as required by the specific assay
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the cell line and the duration of the experiment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. A typical working concentration range is 0.5 - 10 µM.[2] For example, to achieve a final concentration of 1 µM in 100 µL of medium, add 0.1 µL of the 10 mM stock solution.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from minutes to hours, depending on the experimental goals.[2]
-
Measurement of Oxygen Consumption Rate (OCR): Following incubation, measure the OCR according to the instrument manufacturer's instructions. The injection of this compound will typically cause a sharp decrease in OCR, which corresponds to the ATP-linked respiration.
-
Data Analysis: Analyze the OCR data to determine the extent of ATP synthase inhibition and the cellular reliance on oxidative phosphorylation.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in the context of the mitochondrial electron transport chain and ATP synthesis.
Caption: Mechanism of this compound inhibition of mitochondrial ATP synthase.
Experimental Workflow for Stock Solution Preparation and Use
This diagram outlines the key steps from receiving the lyophilized compound to its application in a cellular assay.
References
Application Notes and Protocols for Utilizing Oligomycin E in P-glycoprotein Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Oligomycin E, a potent inhibitor of mitochondrial F₀F₁-ATPase, in the study of P-glycoprotein (P-gp, also known as MDR1) activity. P-glycoprotein is a critical ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing significantly to multidrug resistance (MDR) in cancer and affecting drug disposition. Understanding the interplay between cellular bioenergetics and P-gp function is crucial for developing strategies to overcome MDR. This compound serves as a valuable tool in this context by limiting the cellular ATP supply required for P-gp-mediated transport.
Mechanism of Action
This compound inhibits the F₀ subunit of mitochondrial H+-ATP synthase, thereby blocking oxidative phosphorylation and leading to a significant reduction in intracellular ATP levels.[1] Since P-gp is an ATP-dependent efflux pump, its function is directly coupled to the availability of cellular ATP.[2] By depleting mitochondrial ATP, this compound indirectly inhibits P-gp activity, leading to the intracellular accumulation of P-gp substrates. This makes it a useful agent for investigating the reliance of P-gp on mitochondrial ATP synthesis and for sensitizing MDR cells to chemotherapeutic agents.[3]
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the impact of this compound on P-gp activity. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability, both alone and in combination with a P-gp substrate (e.g., a chemotherapeutic agent), to assess its ability to reverse multidrug resistance.
Materials:
-
P-gp overexpressing and parental control cell lines (e.g., MCF-7/ADR and MCF-7)
-
Complete cell culture medium
-
This compound
-
P-gp substrate (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the P-gp substrate in a complete culture medium.
-
Treat the cells with varying concentrations of this compound, the P-gp substrate, or a combination of both. Include untreated control wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
P-gp Substrate Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, leading to its intracellular accumulation.
Materials:
-
P-gp overexpressing and parental control cell lines
-
Complete cell culture medium
-
This compound
-
Rhodamine 123
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture cells to 70-80% confluency.
-
Pre-incubate the cells with a desired concentration of this compound (e.g., 1-10 µM) in a serum-free medium for 1-2 hours.
-
Add Rhodamine 123 (final concentration 1-5 µM) to the medium and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove the extracellular probe.
-
Lyse the cells or analyze them directly using a flow cytometer or fluorescence microscope to quantify the intracellular fluorescence.
-
Compare the fluorescence intensity of this compound-treated cells to untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Assay
This biochemical assay directly measures the ATP hydrolysis activity of P-gp in isolated membranes and the inhibitory effect of this compound.
Materials:
-
P-gp-rich membrane vesicles (from P-gp overexpressing cells)
-
This compound
-
Verapamil (as a P-gp stimulator)
-
Sodium orthovanadate (Na₃VO₄, as a P-gp inhibitor)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
Protocol:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, P-gp-rich membrane vesicles, and either this compound, a vehicle control, or a positive control inhibitor (Na₃VO₄).
-
To measure stimulated ATPase activity, add a known P-gp substrate like verapamil.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP (final concentration 3-5 mM).
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the colorimetric reagent for Pi detection.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of Na₃VO₄ from the total activity. Determine the percentage of inhibition by this compound relative to the control.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effects of Oligomycin. Note that specific values for this compound are not always detailed in the literature, and empirical determination for your specific experimental system is recommended.
| Parameter | Cell Line | Oligomycin Concentration | Effect | Reference |
| Doxorubicin Accumulation | R-HepG2 (Doxorubicin-resistant) | Not specified | Increased doxorubicin accumulation | [3] |
| Cytotoxicity (IC₅₀) | A549 | ~10 µM (for 24h treatment) | Decreased cell viability | [4] |
| Mitochondrial Respiration | Human Hepatocytes | 2-8 µM | Inhibition of ATP synthase | [5] |
| F₀F₁-ATPase Inhibition (Ki) | Mitochondrial | 1 µM (Oligomycin A) | Inhibition of enzyme activity | [6] |
Visualizations
Logical Workflow for Assessing this compound's Effect on P-gp
Caption: Workflow for investigating this compound's impact on P-gp.
Mechanism of this compound-Induced P-gp Inhibition
Caption: this compound inhibits P-gp by depleting mitochondrial ATP.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Oligomycin E to Investigate Drug Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Oligomycin E, a potent inhibitor of mitochondrial F-type ATP synthase, to study and potentially overcome mechanisms of drug resistance in cancer cells. By targeting cellular bioenergetics, this compound offers a unique approach to sensitize chemoresistant cancer cells to conventional therapies.
Introduction
Drug resistance remains a significant hurdle in cancer therapy. One of the key mechanisms contributing to this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells in an ATP-dependent manner. Cancer cells can also adapt their metabolic pathways to ensure a steady supply of ATP to fuel these resistance mechanisms and maintain cell viability.
This compound, an analogue of Oligomycin A, specifically targets and inhibits the F0 subunit of mitochondrial ATP synthase, the primary enzyme responsible for ATP production through oxidative phosphorylation (OXPHOS). This inhibition leads to a depletion of mitochondrial ATP, forcing cancer cells to rely more heavily on glycolysis. In drug-resistant cancer cells that are highly dependent on mitochondrial ATP to power efflux pumps, this metabolic shift can lead to a collapse of the resistance phenotype and trigger apoptosis.
These notes will detail the molecular mechanisms of this compound in the context of drug resistance, provide quantitative data on its effects, and offer detailed protocols for key in vitro experiments.
Mechanism of Action in Overcoming Drug Resistance
This compound's primary mechanism in combating drug resistance lies in its ability to disrupt the energy supply of resistant cancer cells.
-
Inhibition of Mitochondrial ATP Synthase: this compound binds to the F0 proton channel of ATP synthase, blocking the influx of protons into the mitochondrial matrix and thereby inhibiting the synthesis of ATP via oxidative phosphorylation.
-
Depletion of ATP Pools: This direct inhibition leads to a significant drop in intracellular ATP levels, particularly in cells that are highly reliant on OXPHOS.
-
Inhibition of ABC Transporter Activity: ATP-dependent efflux pumps like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are major contributors to multidrug resistance. By depleting the ATP required for their function, this compound effectively inhibits their ability to pump out chemotherapeutic drugs.
-
Induction of Apoptosis: The combination of cellular energy stress and increased intracellular concentration of chemotherapeutic agents can trigger the intrinsic apoptotic pathway. This compound has been shown to induce the release of cytochrome c from the mitochondria, a key event in the activation of caspases and subsequent programmed cell death.
-
Modulation of Signaling Pathways: The cellular energy sensor, AMP-activated protein kinase (AMPK), is activated in response to the drop in ATP levels induced by this compound. This can lead to complex downstream effects on cell growth and metabolism. Furthermore, the PI3K/Akt/mTOR pathway, often hyperactivated in cancer and linked to drug resistance, can be influenced by changes in cellular bioenergetics.
Quantitative Data
The following tables summarize the quantitative effects of Oligomycin in various cancer cell lines. Note that most literature specifies Oligomycin A, a close analogue of this compound with a similar mechanism of action.
| Cell Line | Cancer Type | IC50 of Oligomycin A | Reference |
| MCF7 | Breast Cancer | ~100 nM | |
| MDA-MB-231 | Breast Cancer | ~5-10 µM | |
| SW480 | Colon Cancer | 1 µM (15.5% viability decrease after 20h) | |
| H1299 | Non-small cell lung cancer | 100 ng/mL (inhibits OXPHOS) |
| Cell Line | Treatment | Effect on ATP Levels | Reference |
| H1299 | 100 ng/mL Oligomycin | 5-8% drop in the first 1-2 hours, then recovery | |
| SW480 | 1 µM Oligomycin (20h) | Significant decrease |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on drug-resistant cancer cells.
Protocol 1: Cell Viability and Cytotoxicity Assessment using AlamarBlue® (Resazurin) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (drug-resistant and sensitive parental lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well cell culture plates
-
AlamarBlue® HS Cell Viability Reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound and/or the chemotherapeutic agent in complete medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
AlamarBlue® Addition: Add AlamarBlue® reagent to each well at 10% of the total volume (e.g., 10 µL for 100 µL of medium).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the blank values. Plot dose-response curves to determine IC50 values.
Protocol 2: Analysis of Drug Accumulation by Flow Cytometry
This protocol measures the intracellular accumulation of fluorescent chemotherapeutic drugs like Doxorubicin.
Materials:
-
Drug-resistant cancer cells
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
Flow cytometer
-
FACS tubes
-
PBS (Phosphate Buffered Saline)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a non-toxic concentration of this compound for a predetermined time (e.g., 1-4 hours).
-
Doxorubicin Incubation: Add Doxorubicin to the wells at a final concentration of 10 µM and incubate for 1-2 hours at 37°C.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Cell Pelleting and Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Doxorubicin fluoresces in the PE or a similar channel.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence in this compound-treated cells indicates increased Doxorubicin accumulation.
Protocol 3: Western Blot Analysis of P-glycoprotein and Cytochrome c
This protocol is for detecting changes in the expression of the P-gp efflux pump and the release of cytochrome c from mitochondria.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-glycoprotein, anti-cytochrome c, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Protocol 4: DNA Fragmentation Assay for Apoptosis Detection
This assay visualizes the characteristic DNA laddering pattern associated with apoptosis.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer
-
Agarose
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Cell Lysis: Pellet approximately 1-5 x 10^6 cells and resuspend in 500 µL of lysis buffer. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 20 minutes to pellet intact chromatin and cell debris.
-
Supernatant Treatment: Transfer the supernatant containing fragmented DNA to a new tube. Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 2 hours or overnight.
-
DNA Extraction: Perform a phenol:chloroform extraction followed by ethanol precipitation to isolate the DNA fragments.
-
DNA Pellet Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in 20-50 µL of TE buffer.
-
Agarose Gel Electrophoresis: Mix the DNA sample with loading dye and run on a 1.5-2% agarose gel containing ethidium bromide at a low voltage.
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for Measuring Oxygen Consumption Rate with Oligomycin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Oligomycin E for the measurement of cellular oxygen consumption rate (OCR), a key indicator of mitochondrial function. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in cellular respiration assays, and presents data interpretation guidelines.
Introduction to this compound and its Role in Bioenergetics
Oligomycin is an antibiotic that acts as a potent and specific inhibitor of ATP synthase (also known as Complex V) in the mitochondrial electron transport chain (ETC).[1][2][3] By blocking the F0 proton channel of ATP synthase, oligomycin prevents the influx of protons from the intermembrane space back into the mitochondrial matrix.[1][4][5] This inhibition has two major consequences: it halts the production of ATP via oxidative phosphorylation and subsequently reduces the rate of oxygen consumption by the ETC, as the proton gradient builds up and inhibits further electron flow.[1][6]
The use of oligomycin in conjunction with other mitochondrial modulators in assays like the Seahorse XF Cell Mito Stress Test allows for the dissection of key parameters of mitochondrial respiration. Specifically, the decrease in OCR following the addition of oligomycin is a direct measure of the oxygen consumption coupled to ATP synthesis.[6][7][8][9] The residual OCR in the presence of oligomycin is attributed to proton leak, which is the uncoupled flow of protons across the inner mitochondrial membrane that does not result in ATP production.[6][7]
Key Applications in Research and Drug Development
-
Assessment of Mitochondrial Function: Quantifying ATP-linked respiration and proton leak provides a detailed snapshot of mitochondrial health and efficiency.
-
Toxicity Screening: Oligomycin can be used as a positive control for mitochondrial toxicity or to identify compounds that disrupt mitochondrial function.
-
Disease Modeling: Studying the effects of oligomycin in cellular models of diseases with suspected mitochondrial involvement (e.g., neurodegenerative diseases, cancer, metabolic disorders) can provide insights into disease mechanisms.
-
Drug Discovery: Evaluating the impact of novel therapeutic agents on mitochondrial respiration is a critical step in preclinical drug development.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a titration to determine the ideal concentration that maximally inhibits ATP synthase without causing off-target effects.
| Parameter | Typical Concentration Range | Cell Type Examples | Reference |
| Oligomycin Concentration | 0.25 µM - 5 µM | HepG2, H1299 | [10] |
| 1.0 µM - 2.5 µM | GV-stage oocytes | [11] | |
| 1.5 µM (recommended) | Most cell types (Seahorse) | [12][13] | |
| 2.0 µM | Primary bovine chondrocytes | [14] | |
| 100 ng/mL | H1299 cancer cells | [15][16] | |
| FCCP Concentration | 0.25 µM - 5 µM | Primary bovine chondrocytes, GV-stage oocytes | [11][14] |
| 1.0 µM | Mouse ocular posterior pole | [17] | |
| Rotenone/Antimycin A | 0.5 µM | Most cell types (Seahorse) | [12][13][17] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is adapted for use with the Agilent Seahorse XF Analyzer and is one of the most common applications of oligomycin for measuring OCR.
Materials:
-
Seahorse XF Cell Culture Microplate (24- or 96-well)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)
-
Oligomycin
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
Rotenone
-
Antimycin A
-
Cells of interest
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. Ensure even cell distribution.
-
Include background correction wells that contain medium but no cells.[8]
-
Incubate the plate overnight in a humidified 37°C CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate the hydrated cartridge overnight in a non-CO2 37°C incubator.
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium from the plate and wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the final volume of pre-warmed Seahorse XF Base Medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for at least 30-60 minutes before the assay.
-
-
Compound Loading:
-
Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A in the appropriate solvent (typically DMSO).[8][18]
-
Dilute the stock solutions to the desired working concentrations in Seahorse XF Base Medium.
-
Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge.[17][18] A typical loading strategy is:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A mixture
-
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
Start the assay. The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.[17][19]
-
Data Analysis:
The Seahorse XF software will generate a profile of OCR over time. The key parameters to be calculated are:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin (Basal Respiration - Oligomycin-insensitive Respiration).[6][9]
-
Proton Leak: The OCR remaining after the injection of oligomycin.[6][7]
-
Maximal Respiration: The OCR after the injection of FCCP.[8]
-
Spare Respiratory Capacity: The difference between Maximal Respiration and Basal Respiration.[7]
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.[8]
Visualizations
Signaling Pathway: Mechanism of Oligomycin Action
Caption: Mechanism of this compound inhibition of ATP Synthase.
Experimental Workflow: Seahorse XF Cell Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Logical Relationship: Interpretation of OCR Data
Caption: Interpretation of OCR data from a Mito Stress Test.
References
- 1. agscientific.com [agscientific.com]
- 2. The oligomycin axis of mitochondrial ATP synthase: OSCP and the proton channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diacomp.org [diacomp.org]
- 7. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomycin-induced proton uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Metabolomic studies using Seahorse flux analyzer [bio-protocol.org]
- 15. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analyzing Oxygen Consumption Rate in Primary Cultured Mouse Neonatal Cardiomyocytes Using an Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
unexpected effects of Oligomycin E on cell viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected effects of Oligomycin E on cell viability. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound, with a focus on unexpected outcomes.
Issue 1: this compound treatment does not induce significant cell death in my cancer cell line, even at concentrations expected to inhibit ATP synthase.
-
Question: I treated my cancer cell line with this compound to induce cell death by inhibiting mitochondrial respiration, but I'm not observing the expected level of cytotoxicity. What could be the reason?
-
Answer: While this compound is a potent inhibitor of ATP synthase, some cancer cells exhibit remarkable metabolic plasticity that allows them to survive.[1] Here are a few potential reasons for the lack of cytotoxicity:
-
Metabolic Adaptation: Cancer cells can compensate for the loss of oxidative phosphorylation (OXPHOS) by upregulating glycolysis to maintain ATP levels.[1] This adaptation can occur without the activation of HIF-1α.[1]
-
Transient AMPK Activation: In some cell lines, this compound may only cause a transient activation of AMP-activated protein kinase (AMPK), an energy sensor. Once ATP levels are restored through glycolysis, AMPK activity returns to baseline, and the cells adapt and continue to grow, albeit at a slower rate.[1]
-
LKB1 Status: In LKB1-null cells, AMPK activation in response to this compound might not be detectable, yet these cells can still adapt to the metabolic stress.[1]
-
-
Troubleshooting Steps:
-
Confirm OXPHOS Inhibition: Use an oxygen consumption rate (OCR) assay (e.g., Seahorse XF Analyzer) to verify that the concentration of this compound you are using is effectively inhibiting mitochondrial respiration in your specific cell line.
-
Measure ATP Levels: Quantify intracellular ATP levels at different time points after this compound treatment to determine if the cells are successfully restoring their energy supply. A failure to see a sustained drop in ATP may indicate metabolic switching.
-
Assess Glycolytic Flux: Measure the extracellular acidification rate (ECAR) and lactate production to determine if there is a compensatory increase in glycolysis.
-
Consider the Genetic Background: Be aware of the status of key metabolic regulators like LKB1 and AMPK in your cell line.
-
Issue 2: I observed a decrease in apoptosis in my experimental model when co-treating with TNF-α and this compound.
-
Question: I expected this compound to enhance cell death, but it seems to be protecting my cells from TNF-α-induced apoptosis. Is this a known effect?
-
Answer: Yes, this is an unexpected but documented effect of Oligomycin. In certain cellular contexts, this compound can suppress apoptosis induced by tumor necrosis factor-alpha (TNF-α).[2][3] This protective effect is not related to changes in mitochondrial membrane potential or the inhibition of ATP synthesis itself.[2][3] The proposed mechanism involves the F0 component of ATP synthase playing a role in the TNF-induced mitochondrial permeability transition pore (PTP) opening.[2]
-
Troubleshooting Steps:
-
Confirm Apoptosis Pathway: Use specific markers to confirm that the observed cell death is indeed TNF-α-mediated apoptosis (e.g., caspase-8 activation).
-
Investigate PTP Opening: If possible, assess the opening of the mitochondrial permeability transition pore in the presence and absence of this compound.
-
Test Other Apoptotic Inducers: Determine if this compound has a similar protective effect against other apoptotic stimuli in your model system. For example, staurosporine-induced apoptosis is reportedly insensitive to this compound.[3]
-
Issue 3: My results show changes in intracellular calcium signaling upon this compound treatment that seem unrelated to ATP depletion.
-
Question: I'm seeing alterations in calcium influx after treating cells with this compound, even under conditions where ATP levels should be maintained by glycolysis. What could be causing this?
-
Answer: this compound has been shown to inhibit store-operated calcium channels (SOCs) through a mechanism that is independent of its effects on mitochondrial ATP production.[4] This off-target effect can influence intracellular calcium signaling pathways.
-
Troubleshooting Steps:
-
Measure Intracellular Calcium: Use calcium imaging or fluorescent calcium indicators to carefully characterize the changes in calcium dynamics upon this compound treatment.
-
Control for ATP Levels: Ensure your experimental conditions (e.g., glucose availability) allow for the maintenance of ATP through glycolysis to isolate the ATP-independent effects on calcium signaling.
-
Compare with Other Mitochondrial Inhibitors: Test other inhibitors of oxidative phosphorylation to see if they produce similar effects on calcium signaling. This can help differentiate between general effects of mitochondrial inhibition and specific off-target effects of this compound.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of Oligomycin.
Table 1: Effect of Oligomycin on Cell Viability in SW480 Colon Cancer Cells [5]
| Oligomycin Concentration | Treatment Duration | Decrease in Cell Viability |
| 0.3 µM | 20 hours | Negligible change |
| 1 µM | 20 hours | 15.5% |
| 5 µM | 20 hours | 20.1% |
Table 2: Bioenergetic Response of H1299 Cells to Oligomycin (100 ng/ml) [1]
| Time Point | Change in ATP Levels | AMPK Activation |
| 15 minutes | - | Stimulated |
| 1-2 hours | 5-8% drop | Transient |
| 4 hours | Fully rebalanced | Returned to basal levels |
| 6 hours | Maintained | - |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay [5]
-
Cell Seeding: Seed cells (e.g., SW480) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.3 µM, 1 µM, 5 µM) for the desired duration (e.g., 20 hours). Include untreated cells as a control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for AMPK Activation [1]
-
Cell Lysis: After treatment with this compound for various time points (e.g., 15 min, 1h, 4h), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
why is my Oligomycin E not dissolving properly
This technical support center provides troubleshooting guides and FAQs to address common issues encountered when working with Oligomycin E, particularly focusing on dissolution problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a minor metabolite from the oligomycin complex produced by several species of Streptomyces[1][2]. Oligomycins, as a class, are inhibitors of the F₀ subunit of mitochondrial H+-ATP synthase (also known as Complex V)[3][4][5]. By blocking the proton channel of this enzyme, they inhibit ATP synthesis and uncouple oxidative phosphorylation from the electron transport chain[3][5]. While this compound has weaker antifungal and antibacterial activity compared to other oligomycins, it demonstrates strong antitumor activity against HeLa cells[2].
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol[1]. For the broader oligomycin complex, high solubility is reported in DMSO and ethanol[3][6][7]. It is sparingly soluble in aqueous buffers[8].
Q3: Why might my this compound fail to dissolve completely?
There are several potential reasons for poor dissolution:
-
Incorrect Solvent: Using a solvent in which this compound has low solubility (e.g., water or aqueous buffers without a co-solvent) will result in poor dissolution[8].
-
Supersaturation: The concentration you are trying to achieve may exceed the solubility limit of the compound in that specific solvent and temperature.
-
Low-Quality Solvent: The presence of water or other impurities in the organic solvent can significantly reduce the solubility of hydrophobic compounds like this compound.
-
Compound Quality: The purity and physical form (e.g., crystalline vs. amorphous) of the this compound can affect its dissolution rate.
-
Temperature: Dissolution may be slower at lower temperatures.
-
Insufficient Agitation: Inadequate mixing (vortexing, sonication) can lead to incomplete dissolution.
Q4: How should I prepare a stock solution of Oligomycin?
It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol[8]. For example, a 5 mM stock solution of oligomycin complex can be made by reconstituting 5 mg in 1.26 ml of DMSO[3][4]. For aqueous experimental media, first dissolve the compound in a small amount of organic solvent (e.g., ethanol) and then dilute it into the aqueous buffer of choice[8].
Q5: How should I store this compound powder and stock solutions?
-
Lyophilized Powder: Store desiccated at -20°C. In this form, the chemical is stable for up to 24 months[3][4].
-
Stock Solutions: Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months[7]. It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound[3][4].
Solubility Data
The following table summarizes the solubility of oligomycins in common laboratory solvents. Note that specific data for this compound is limited, so data for Oligomycin A and the oligomycin complex are provided as a reference.
| Compound | Solvent | Maximum Concentration | Citations |
| This compound | DMSO, DMF, Ethanol, Methanol | Soluble (quantitative limit not specified) | [1] |
| Oligomycin (Complex) | DMSO | 50 - 300 mg/mL | [3][4][6][7] |
| Ethanol | 200 - 250 mg/mL | [3][4][6][7] | |
| Acetone | 50 mg/mL | [6] | |
| Oligomycin A | DMSO | ~20 mg/mL, 100 mg/mL (may require sonication) | [8][9] |
| Ethanol | ~30 mg/mL | [8] | |
| DMF | ~20 mg/mL | [8] | |
| Ethanol:PBS (1:2) | ~0.3 mg/mL | [8] |
Experimental Protocols
Protocol for Preparing a 5 mM Stock Solution of Oligomycin
This protocol is based on guidelines for the oligomycin complex and serves as a reliable starting point for this compound.
Materials:
-
Oligomycin (e.g., 5 mg vial)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, water bath or probe type)
Methodology:
-
Pre-treatment: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture.
-
Solvent Addition: Based on the molecular weight of this compound (821.1 g/mol ), calculate the required volume of DMSO. For a 5 mg vial to make a 5 mM solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.005 g / 821.1 g/mol ) / 0.005 mol/L = 0.001218 L or 1.22 mL
-
Carefully add 1.22 mL of anhydrous DMSO to the vial containing 5 mg of this compound.
-
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the solution. A brief sonication in a water bath for 5-10 minutes is often effective[9]. Avoid overheating the sample.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light[3].
-
For use, thaw a single aliquot and dilute it to the final working concentration in your experimental medium. Do not re-freeze the thawed aliquot.
-
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve issues with this compound dissolution.
Caption: Troubleshooting workflow for this compound dissolution issues.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound CAS#: 110231-34-0 [amp.chemicalbook.com]
- 3. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. agscientific.com [agscientific.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1404-19-9 CAS MSDS (OLIGOMYCIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Oligomycin E and Maximal Respiration Measurements
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Oligomycin E in the measurement of maximal mitochondrial respiration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Oligomycin?
Oligomycin is an antibiotic that acts as an inhibitor of ATP synthase.[1][2] It specifically blocks the proton channel (F0 subunit) of the ATP synthase enzyme, which is essential for the oxidative phosphorylation of ADP to ATP.[1][2] By inhibiting this process, oligomycin effectively halts ATP synthesis coupled to the electron transport chain.[1]
Q2: How does this compound impact the measurement of maximal respiration?
The use of oligomycin prior to the addition of an uncoupler like FCCP or CCCP can lead to an underestimation of the maximal capacity of the mitochondrial electron transport system (ETS).[3][4][5] This can result in a lower calculated spare respiratory capacity (SRC), with studies showing an underestimation of 25% to 45%.[3][4][5] The inhibitory effect on maximal oxygen consumption rate (OCR) may be linked to the impaired metabolism of mitochondrial respiratory substrates.[3][4][5]
Q3: Should I use Oligomycin when measuring maximal respiration?
Standard protocols for mitochondrial stress tests often include the sequential addition of oligomycin, an uncoupler (like FCCP), and then a combination of Complex I and III inhibitors (e.g., rotenone and antimycin A).[6][7][8] However, due to the potential for underestimation of maximal respiration, it is recommended that unless a previously validated protocol is being followed, maximal ETS capacity in intact cells should be estimated without the pre-injection of oligomycin.[3][5]
Q4: What is the difference between Oligomycin A and this compound?
Oligomycin is a complex of several related compounds (A, B, C, D, E, F).[2] While Oligomycin A is a commonly used and well-characterized inhibitor of ATP synthase, this compound is also a component of this complex with a similar inhibitory function.[2] For most cell-based respiration assays, Oligomycin A is the form explicitly mentioned in protocols.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Maximal respiration (after FCCP injection) is lower than expected when preceded by Oligomycin injection. | Oligomycin can cause an underestimation of the maximal electron transport system capacity.[3][4][5] This may be due to impaired metabolism of mitochondrial respiratory substrates.[3][4] | Consider performing parallel experiments where maximal respiration is measured with and without a preceding oligomycin injection to determine the extent of this effect in your specific cell type. For determining the true maximal capacity, omitting the oligomycin injection before the uncoupler may be necessary.[3][5] |
| Oxygen Consumption Rate (OCR) does not stabilize or plateaus after Oligomycin injection. | This can be due to several factors, including mitochondrial proton leak, where protons re-enter the mitochondrial matrix independently of ATP synthase.[2][11] It could also indicate that the concentration of oligomycin is not sufficient to completely inhibit ATP synthase in the specific cell type or density being used.[11][12] | Ensure the optimal concentration of oligomycin has been determined for your cell line through a titration experiment.[7][13] If the issue persists, it may be indicative of the inherent bioenergetic properties of your cells, such as a significant proton leak.[14] |
| Unexpectedly high non-mitochondrial respiration after the addition of Rotenone/Antimycin A following Oligomycin and FCCP. | This could be an artifact of the assay or indicate a non-mitochondrial source of oxygen consumption in the cells that is not inhibited by rotenone and antimycin A. | Review your experimental setup, including cell seeding density and the health of the cells. Ensure proper mixing of the inhibitors in the well. If the issue persists, further investigation into non-mitochondrial oxygen consumption in your cell model may be required. |
Experimental Protocols
Standard Mitochondrial Stress Test Protocol (with Oligomycin)
This protocol is a widely used method to assess key parameters of mitochondrial function.
-
Baseline Respiration: Measure the basal oxygen consumption rate (OCR) of the cells in assay medium.[6]
-
ATP-Linked Respiration: Inject Oligomycin to inhibit ATP synthase. The resulting decrease in OCR represents the portion of basal respiration that was coupled to ATP production.[7][8]
-
Maximal Respiration: Inject a chemical uncoupler of the electron transport chain, such as FCCP. This collapses the proton gradient and drives the electron transport chain to its maximal rate, revealing the maximal respiration capacity.[7][15]
-
Non-Mitochondrial Respiration: Inject a combination of a Complex I inhibitor (e.g., Rotenone) and a Complex III inhibitor (e.g., Antimycin A) to shut down the electron transport chain. The remaining OCR is attributed to non-mitochondrial processes.[7][8]
Protocol for Determining Maximal Respiration without Oligomycin Pre-injection
This protocol is recommended to avoid the potential underestimation of maximal respiration caused by oligomycin.
-
Baseline Respiration: Measure the basal OCR of the cells in assay medium.
-
Maximal Respiration: Directly inject an optimized concentration of an uncoupler (e.g., FCCP) to measure the maximal OCR.
-
Non-Mitochondrial Respiration: Inject a combination of Rotenone and Antimycin A to determine the non-mitochondrial oxygen consumption.
Quantitative Data Summary
| Parameter | Effect of Oligomycin Pre-injection | Reference |
| Maximal Respiration | Underestimation of the maximal capacity of the mitochondrial electron transport system. | [3][4][5] |
| Spare Respiratory Capacity (SRC) | Underestimated by 25% to 45%. | [3][4][5] |
Visualizations
References
- 1. agscientific.com [agscientific.com]
- 2. Oligomycin - Wikipedia [en.wikipedia.org]
- 3. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells | PLOS One [journals.plos.org]
- 5. [PDF] Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells | Semantic Scholar [semanticscholar.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. agilent.com [agilent.com]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Seahorse FAQ – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 14. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drexel.edu [drexel.edu]
preventing Oligomycin E degradation in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Oligomycin E during storage and experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Inconsistent or lower than expected experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the lyophilized powder and reconstituted solutions have been stored at -20°C and protected from light.[1][2][3]
-
Check Solution Age: If using a stock solution, verify its age. For solutions in DMSO, it is recommended to use them within 3 months of preparation.[1][2] For solutions in ethanol, stability is maintained for at least a week at 0-4°C and for several months when stored frozen at -20°C.[4]
-
Avoid Multiple Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation from repeated temperature changes.[1][2]
-
Prepare Fresh Solution: If in doubt, prepare a fresh stock solution from lyophilized powder. The lyophilized form is stable for up to 24 months when stored correctly.[1][2]
-
-
Issue 2: Precipitation observed in the stock solution upon thawing.
-
Possible Cause: Poor solubility or solvent evaporation.
-
Troubleshooting Steps:
-
Confirm Solvent and Concentration: this compound is soluble in ethanol, methanol, DMSO, and DMF.[3] It is practically insoluble in water.[3] Ensure the correct solvent and concentration were used for reconstitution.
-
Gentle Warming: To aid solubilization, you can gently warm the vial to 37°C and vortex.
-
Check for Solvent Evaporation: Ensure the vial cap is sealed tightly to prevent solvent evaporation, which would increase the concentration and could lead to precipitation.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1:
-
Lyophilized Powder: Store at -20°C, desiccated, and protected from light. It is stable for up to 24 months under these conditions.[1][2]
-
In Solution: Store in aliquots at -20°C.[1][2] Some sources suggest that for longer-term storage of solutions, -80°C is preferable, with a recommended use within 6 months.[5][6]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in DMSO, ethanol, methanol, and DMF.[3] For a 5 mM stock solution of oligomycin complex, reconstitution in DMSO is common.[1]
Q3: How long is an this compound stock solution stable?
A3:
-
In Ethanol: Stable for at least one week at 0-4°C and for several months when stored in frozen aliquots at -20°C.[4]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[7]
Q4: Should I be concerned about freeze-thaw cycles?
A4: Yes, to prevent loss of potency, it is highly recommended to aliquot the stock solution after reconstitution to avoid multiple freeze-thaw cycles.[1][2]
Q5: Are there any other handling precautions I should take?
A5: Protect this compound from light, as it is light-sensitive.[1][2]
Data Presentation
Table 1: Summary of Storage Conditions and Stability for Oligomycin
| Form | Storage Temperature | Recommended Solvent | Stability | Citations |
| Lyophilized Powder | -20°C (desiccated, protected from light) | N/A | Up to 24 months | [1][2] |
| Solution in DMSO | -20°C | DMSO | Up to 3 months | [1][2] |
| Solution in Ethanol | 0-4°C | Ethanol | At least 1 week | [4] |
| Solution in Ethanol | -20°C (aliquots) | Ethanol | Several months | [4] |
| Solution | -80°C | DMSO or Ethanol | Up to 6 months | [5][6] |
| Aqueous Solution | N/A | N/A | Not recommended for more than 1 day | [7] |
Note: The provided stability data is for oligomycin complex. It is recommended to handle this compound with the same precautions.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent over time.
-
Objective: To evaluate the degradation of this compound in solution under specific storage conditions.
-
Materials:
-
Lyophilized this compound
-
High-purity solvent (e.g., DMSO or ethanol)
-
Microcentrifuge tubes
-
-20°C and/or -80°C freezer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
-
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 5 mM) in the desired solvent.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into multiple microcentrifuge tubes to avoid freeze-thaw cycles.
-
Time Zero Analysis (T=0): Analyze an aliquot immediately using HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.
-
Storage: Store the remaining aliquots at the desired temperature (-20°C or -80°C), protected from light.
-
Time Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. A decrease in the peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of remaining this compound at each time point.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Mechanism of action of this compound on mitochondrial ATP synthesis.
References
dealing with batch-to-batch variability of Oligomycin E
Welcome to the technical support center for Oligomycin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common issues, including batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Oligomycin is a macrolide antibiotic produced by species of Streptomyces.[1][2] Commercially available oligomycin is typically a mixture of oligomycins A, B, and C, with oligomycin A being the most abundant component, often around 65%. Its primary mechanism of action is the inhibition of ATP synthase by blocking the proton channel (F0 subunit), which is essential for the oxidative phosphorylation of ADP to ATP.[1][3][4] This inhibition of ATP synthesis also disrupts the electron transport chain.[2][3]
Q2: What are the common experimental applications of this compound?
This compound is widely used in mitochondrial research to inhibit ATP synthase. A primary application is in mitochondrial stress tests, often performed using techniques like Seahorse XF analysis, to measure key parameters of mitochondrial function such as ATP-linked respiration and proton leak.[5] By inhibiting ATP synthase, researchers can determine the proportion of basal respiration that is coupled to ATP production.
Q3: How should this compound be stored and handled?
This compound is available as a lyophilized powder or in solution.
-
Lyophilized Powder: Store at -20°C, desiccated and protected from light. In this form, it is stable for up to 24 months.[6][7]
-
In Solution: Once reconstituted, typically in DMSO or ethanol, it should be stored in aliquots at -20°C to avoid multiple freeze-thaw cycles.[6][7][8] Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[6][7][8]
Q4: What are the recommended working concentrations for this compound?
Working concentrations can vary depending on the cell type and the desired effect. However, a general range is typically between 0.5 µM and 10 µM for treatment durations of 30 minutes to 8 hours.[6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability of this compound can manifest as differences in the potency and efficacy of the compound, leading to inconsistent experimental results. This variability often stems from the fact that Oligomycin is a mixture of different isomers.
Issue 1: Observed Potency of this compound is Lower/Higher Than Expected
-
Possible Cause 1: Variation in Isomer Composition. The ratio of Oligomycin A, B, and C can differ between batches. These isomers have different potencies. For example, for some off-target effects like the inhibition of store-operated calcium channels, the rank order of potency for the isomers is different from that for ATP synthase inhibition.[9][10]
-
Solution:
-
Perform a Dose-Response Curve for Each New Batch: This is the most critical step to ensure consistent results. Titrate the new batch of this compound to determine the effective concentration (EC50) for your specific assay and cell type.
-
Purchase from a Reputable Supplier: Suppliers often provide a certificate of analysis that may include information on the isomer composition or purity.
-
Consider Isomer-Specific Effects: Be aware that different batches might have varying levels of off-target effects. If you suspect off-target effects are influencing your results, consider using other mitochondrial inhibitors as controls.
-
Issue 2: Inconsistent Results in Mitochondrial Respiration Assays (e.g., Seahorse XF)
-
Possible Cause 1: Suboptimal Concentration. Using a fixed concentration of this compound across different batches without re-validating can lead to either incomplete inhibition of ATP synthase or excessive off-target effects.
-
Solution:
-
Optimize this compound Concentration: For each new lot, perform a titration experiment to find the lowest concentration that gives the maximal inhibition of ATP-linked respiration.
-
Ensure Proper Vehicle Control: The solvent for this compound (e.g., DMSO, ethanol) can affect mitochondrial function at higher concentrations. Always include a vehicle control in your experiments.
-
Check for Off-Target Effects: Studies have shown that at higher concentrations, oligomycin can have effects independent of its action on ATP synthase.[9][10] If you are using high concentrations, consider the possibility of these effects influencing your data.
-
Issue 3: Complete Lack of Response to this compound in Experiments
-
Possible Cause 1: Degradation of this compound. Improper storage or handling can lead to a loss of potency.
-
Solution:
-
Verify Storage Conditions: Ensure that both the lyophilized powder and reconstituted solutions are stored at the correct temperature and protected from light.[6][7]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.[6][7]
-
Prepare Fresh Dilutions: Prepare working dilutions from your stock solution fresh for each experiment.
-
-
Possible Cause 2: Experimental Setup Issues. Problems with the experimental setup, such as cell health or instrument calibration, can mask the effect of this compound.
-
Solution:
-
Confirm Cell Health: Ensure that the cells used in the assay are healthy and have a normal basal respiration rate.
-
Use Positive Controls: Include a positive control in your experiment, such as a known uncoupler like FCCP, to confirm that the mitochondria in your cells are responsive.
-
Instrument Calibration: If using an instrument like a Seahorse XF Analyzer, ensure it is properly calibrated and maintained.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Composition | Mixture of Oligomycins A, B, and C. Approx. 65% Oligomycin A. | |
| Molecular Weight (Oligomycin A) | 791.1 g/mol | [6][7] |
| Purity | Typically ~97% | [6][7] |
| Solubility in DMSO | Up to 300 mg/mL | [6][7] |
| Solubility in Ethanol | Up to 250 mg/mL | |
| Storage (Lyophilized) | -20°C, desiccated, protected from light (stable for 24 months) | [6][7] |
| Storage (In Solution) | -20°C in aliquots (stable for up to 3 months) | [6][7][8] |
| Typical Working Concentration | 0.5 - 10 µM | [6][7] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Seahorse XF Analyzer
This protocol outlines the steps to determine the optimal concentration of a new batch of this compound for a mitochondrial stress test.
-
Cell Seeding: Seed your cells of interest in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Prepare Reagents:
-
Prepare a stock solution of the new batch of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of the this compound stock solution to create a range of concentrations to test (e.g., 0.1 µM to 10 µM).
-
Prepare solutions of other mitochondrial inhibitors to be used in the stress test (e.g., FCCP, Rotenone/Antimycin A).
-
-
Assay Setup:
-
On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the plate at 37°C in a non-CO2 incubator for one hour.
-
Load the different concentrations of this compound into the appropriate ports of the sensor cartridge. Also, load the other inhibitors into their respective ports.
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Run the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.
-
-
Data Analysis:
-
Analyze the OCR data to determine the concentration of this compound that results in the maximal decrease in OCR. This represents the optimal concentration for inhibiting ATP-linked respiration.
-
Plot the decrease in OCR as a function of this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Mechanism of this compound inhibition of ATP synthase.
Caption: Workflow for troubleshooting this compound batch variability.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. agscientific.com [agscientific.com]
- 4. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. 1404-19-9 CAS MSDS (OLIGOMYCIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting ECAR Changes After Oligomycin Injection
Welcome to the technical support center for interpreting extracellular acidification rate (ECAR) changes following Oligomycin E injection in cellular bioenergetics assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals understand and resolve unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Oligomycin on ECAR?
A1: Oligomycin is an inhibitor of ATP synthase (complex V) in the mitochondrial electron transport chain.[1][2] By blocking mitochondrial ATP production, it forces cells to rely more heavily on glycolysis to meet their energy demands.[3][4] This metabolic shift results in an increased rate of lactate extrusion into the extracellular medium, leading to a measurable increase in the extracellular acidification rate (ECAR).[5][6] This increase reflects the cell's glycolytic capacity.[6][7]
Q2: Why am I not seeing an increase in ECAR after Oligomycin injection?
A2: A lack of ECAR increase after Oligomycin injection can be due to several factors:
-
Cells are already at maximum glycolytic capacity: Some cell types, particularly highly glycolytic cancer cells, may already be operating at or near their maximum glycolytic rate under basal conditions.[8] Therefore, inhibiting oxidative phosphorylation does not lead to a further increase in glycolysis.
-
Low glycolytic reserve: The cells may have a limited capacity to upregulate glycolysis in response to mitochondrial stress.
-
Sub-optimal Oligomycin concentration: The concentration of Oligomycin used may be insufficient to fully inhibit ATP synthase.[9]
-
Experimental conditions: Issues such as incorrect assay medium pH, low cell density, or the absence of necessary substrates like glucose can affect the cellular response.[9][10]
-
Cell health: Unhealthy or dying cells will not have a robust metabolic response.
Q3: What does a decrease in ECAR after Oligomycin injection signify?
A3: A decrease in ECAR after Oligomycin injection is an unusual observation but can occur under specific circumstances. One potential explanation is that a significant portion of the basal ECAR is not from glycolysis but from CO2 produced during mitochondrial respiration. When Oligomycin inhibits respiration, the production of CO2-derived H+ ions decreases, leading to a drop in the measured ECAR that might overshadow any increase from compensatory glycolysis.[4]
Q4: How can I be sure my Oligomycin is active?
A4: The most direct way to confirm Oligomycin activity is to observe its effect on the oxygen consumption rate (OCR). A sharp decrease in OCR immediately following Oligomycin injection indicates that the inhibitor is effectively blocking ATP synthase-linked respiration.[1][11] If OCR does not decrease, it could point to issues with the Oligomycin stock solution (e.g., degradation due to improper storage or multiple freeze-thaw cycles) or the experimental setup.[9]
Troubleshooting Guide
If you are encountering unexpected ECAR results after Oligomycin injection, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| No change or minimal increase in ECAR | Cells may be operating at maximal glycolytic capacity. | Analyze the basal ECAR and OCR to understand the cells' baseline metabolic phenotype. Highly glycolytic cells may show a minimal response. |
| Sub-optimal Oligomycin concentration. | Perform a dose-response experiment to determine the optimal concentration of Oligomycin for your specific cell type and density.[9] | |
| Insufficient cell number. | Ensure that cells are seeded at an optimal density. Low cell numbers can lead to signals that are too weak to detect a significant change.[4][9] | |
| Incorrect assay medium pH. | Prepare fresh assay medium for each experiment and verify that the pH is adjusted to 7.4 at 37°C.[10] | |
| Absence of glucose in the medium. | Ensure that the assay medium contains a saturating concentration of glucose (typically 10 mM for a Glycolysis Stress Test).[3][12] | |
| Decrease in ECAR | Contribution of CO2 to basal ECAR. | Evaluate the simultaneous OCR data. A significant drop in OCR coinciding with the ECAR decrease supports this hypothesis.[4] |
| High variability between wells | Inconsistent cell seeding. | Ensure even cell distribution when seeding the microplate. Check for edge effects. |
| Pipetting errors during drug loading. | Be careful not to introduce bubbles when loading the drug ports of the sensor cartridge.[10] Ensure the correct compounds are loaded into the appropriate ports. | |
| No response to any compound (OCR and ECAR) | Problem with the instrument or sensor cartridge. | Run a system calibration and check the sensor cartridge for any defects. |
| Inactive compounds. | Prepare fresh drug dilutions for each experiment. Verify the storage conditions and age of the stock solutions.[9] |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors.
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to attach and reach the desired confluency.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the cell culture medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (typical final concentrations):
-
Port A: Oligomycin (e.g., 1.0-2.0 µM)
-
Port B: FCCP (e.g., 0.5-2.0 µM)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM)
-
-
Assay Execution: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.
Seahorse XF Glycolysis Stress Test
This assay directly measures the key parameters of glycolytic flux.
-
Cell Seeding & Cartridge Hydration: Follow steps 1 and 2 from the Mito Stress Test protocol.
-
Assay Medium Preparation: Prepare glucose-free assay medium (e.g., XF Base Medium supplemented with glutamine) and warm to 37°C. Adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the cell culture medium with the pre-warmed, glucose-free assay medium and incubate in a non-CO2 incubator at 37°C for one hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (typical final concentrations):
-
Port A: Glucose (e.g., 10 mM)
-
Port B: Oligomycin (e.g., 1.0-2.0 µM)
-
Port C: 2-Deoxyglucose (2-DG) (e.g., 50 mM)
-
-
Assay Execution: Calibrate the sensor cartridge and run the Glycolysis Stress Test protocol on the Seahorse XF Analyzer.
Visualizations
Caption: Effect of Oligomycin on Cellular Metabolism.
Caption: Workflow for a Seahorse Glycolysis Stress Test.
References
- 1. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. hpst.cz [hpst.cz]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Oligomycin E on F1F0-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oligomycin E's performance in inhibiting F1F0-ATPase against other common inhibitors. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations to elucidate the mechanisms of action.
Introduction to F1F0-ATPase Inhibition
The F1F0-ATPase, also known as ATP synthase, is a multi-subunit enzyme complex crucial for cellular energy metabolism. It catalyzes the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient across the inner mitochondrial membrane.[1] Inhibition of this complex is a key area of research for understanding mitochondrial function and for the development of therapeutics targeting cellular metabolism. Oligomycin is a macrolide antibiotic that potently inhibits the F1F0-ATPase by binding to its F0 subunit, thereby blocking proton translocation and halting both ATP synthesis and hydrolysis.[2][3] This guide focuses on this compound, a component of the oligomycin complex, and compares its inhibitory effects with other well-characterized F1F0-ATPase inhibitors.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Oligomycin and several alternative F1F0-ATPase inhibitors. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a key metric for comparing potency.
| Inhibitor | Target Subunit(s) | IC50 Value (ATP Hydrolysis/Synthesis) | Organism/Cell Line | Reference(s) |
| Oligomycin | F0 subunit | ATP Hydrolysis EC50: 107 ± 1.1 nM | Yeast | [4] |
| Aurovertin B | F1 subunit (β subunit) | Varies by cell line (e.g., 0.89 µM in T-47D, 0.09 µM in MCF-7) | Human cancer cell lines | [1] |
| Bz-423 | F1F0-ATPase (via OSCP) | ~5 µM (ATP synthesis and hydrolysis) | Human embryonic kidney (HEK) cells | [5] |
| Resveratrol | F1 subunit | ATP Synthesis IC50: 27.7 µM; ATP Hydrolysis IC50: 21.6 µM | Rat brain and liver | [6] |
| N,N'-Dicyclohexyl-carbodiimide (DCCD) | F0 subunit (c-subunit) | Not typically expressed as IC50; acts via covalent modification | Escherichia coli | [7][8] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and assay method.
Mechanism of Action and Binding Sites
The inhibitors discussed in this guide target different subunits of the F1F0-ATPase, leading to distinct mechanisms of inhibition.
-
This compound and DCCD target the F0 subunit, which is embedded in the inner mitochondrial membrane.[2][7] They physically obstruct the proton channel, preventing the flow of protons that drives the rotation of the enzyme and subsequent ATP synthesis.[9]
-
Aurovertin and Resveratrol bind to the F1 subunit, the catalytic portion of the enzyme located in the mitochondrial matrix.[1][10] This binding induces conformational changes that inhibit the enzyme's catalytic activity.
-
Bz-423 has a unique mechanism, binding to the oligomycin sensitivity-conferring protein (OSCP), which is part of the stalk connecting the F1 and F0 subunits.[11] This interaction allosterically inhibits the enzyme's function.[12]
Experimental Protocols for Validating Inhibition
To validate the inhibitory effect of compounds like this compound on F1F0-ATPase, two primary experimental approaches are commonly employed: ATP hydrolysis assays and oxygen consumption rate assays.
ATP Hydrolysis Assay (Coupled Spectrophotometric Assay)
This assay measures the rate of ATP hydrolysis by F1F0-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[6]
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay Buffer: 100 mM Tris (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA[6]
-
Reagent Mixture: 4 mM ATP, 0.23 mM NADH, 1 mM phosphoenolpyruvate, pyruvate kinase (1.4 units), lactate dehydrogenase (1.4 units)[6]
-
Inhibitor stock solutions (e.g., this compound in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and the reagent mixture.
-
Add the isolated mitochondria or submitochondrial particles (typically 25-50 µg of protein) to the reaction mixture in a cuvette.[6]
-
Place the cuvette in the spectrophotometer and record the baseline rate of NADH oxidation at 340 nm.
-
Add a known concentration of the inhibitor (e.g., this compound) to the cuvette and continue to monitor the change in absorbance.
-
The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance at 340 nm. The specific F1F0-ATPase activity is determined by subtracting the rate observed in the presence of a saturating concentration of a specific inhibitor like oligomycin from the total rate.[6]
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration. F1F0-ATPase inhibitors will decrease the oxygen consumption linked to ATP synthesis. Modern instruments like the Seahorse XF Analyzer are commonly used for this purpose.[13]
Materials:
-
Cultured cells seeded in a Seahorse XF microplate
-
XF Assay Medium
-
Stock solutions of mitochondrial inhibitors: Oligomycin, FCCP (an uncoupler), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors)[13]
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
One hour before the assay, replace the growth medium with XF assay medium and incubate the cells in a non-CO2 incubator at 37°C.[13]
-
Place the microplate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the mitochondrial inhibitors and measure the OCR after each injection:
-
Oligomycin: Inhibits F1F0-ATPase, causing a decrease in OCR. This drop represents the portion of basal respiration that was being used to generate ATP.[14]
-
FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential. This leads to maximal oxygen consumption by the electron transport chain, independent of ATP synthesis.
-
Rotenone/Antimycin A: These inhibit Complexes I and III of the electron transport chain, respectively, shutting down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial processes.[13]
-
-
The data is used to calculate key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
This compound is a potent and well-characterized inhibitor of F1F0-ATPase, serving as a valuable tool in mitochondrial research. This guide provides a framework for objectively comparing its inhibitory effects with other compounds. By utilizing the provided data and experimental protocols, researchers can effectively validate the inhibitory properties of novel compounds targeting F1F0-ATPase and further elucidate the intricate role of this enzyme in cellular bioenergetics and disease.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]
- 6. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H+-ATPase activity of Escherichia coli F1F0 is blocked after reaction of dicyclohexylcarbodiimide with a single proteolipid (subunit c) of the F0 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-molecule analysis of F0F1-ATP synthase inhibited by N,N-dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of inhibition of bovine F1-ATPase by resveratrol and related polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine Bz-423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic basis for therapeutic targeting of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.12. Measurement of mitochondrial oxygen consumption rate [bio-protocol.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
cross-validation of Oligomycin E results with other metabolic inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Oligomycin E's performance against other widely used metabolic inhibitors: Rotenone, FCCP (Carbonyl Cyanide p-trifluoromethoxyphenylhydrazone), and 2-Deoxy-D-glucose (2-DG). The information presented herein is intended to assist in the selection of the most appropriate metabolic inhibitor for your research needs by offering a side-by-side comparison of their mechanisms of action, effects on cellular metabolism, and relevant experimental data.
Overview of Metabolic Inhibitors
Cellular metabolism is a complex network of biochemical reactions essential for energy production and biosynthesis. Metabolic inhibitors are invaluable tools for dissecting these pathways, allowing researchers to probe the function of specific enzymes and organelles. This guide focuses on four key inhibitors that target different aspects of cellular energy metabolism:
-
This compound: A potent inhibitor of ATP synthase, blocking the final step of oxidative phosphorylation.
-
Rotenone: An inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.
-
FCCP: An uncoupling agent that dissipates the proton gradient across the inner mitochondrial membrane.
-
2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of these inhibitors lead to different downstream effects on cellular signaling and metabolism.
Signaling Pathway Diagrams
Caption: Mechanisms of action for this compound, Rotenone, FCCP, and 2-DG.
Quantitative Data Comparison
The following tables summarize the quantitative effects of the four metabolic inhibitors on key cellular parameters. Data has been compiled from various studies, and experimental conditions such as cell type and inhibitor concentration are noted where available.
Table 1: Effect on ATP Production
| Inhibitor | Target | Cell Type | Concentration | % Inhibition of ATP Production | Reference |
| This compound | ATP Synthase (F0 subunit) | Rat cerebral cortical neurons | 5 nM | ~75% decrease in total ATP | [1] |
| H1299 cancer cells | 100 ng/ml | 5-8% initial drop, then recovery | [2] | ||
| Rotenone | Complex I | HL-60 cells | 500 nM | ~36% decrease in total ATP | [3] |
| Rat cerebral cortical neurons | 10 µM | Significant decrease | [1] | ||
| FCCP | Mitochondrial Membrane Potential | HeLa G cells | 1 µM | Significant decrease in mitochondrial ATP synthesis | [4] |
| 2-DG | Hexokinase | A549 cells | 20 mM | Causes ATP depletion | [5] |
| HCT116 cells | 20 mM | ~25-30% drop in total ATP | [5] |
Table 2: Effect on Cell Viability (IC50 Values)
| Inhibitor | Cell Type | IC50 | Reference |
| Oligomycin A | MCF7 | ~100 nM | [6] |
| MDA-MB-231 | ~5-10 µM | [6] | |
| Rotenone | MCF-7 | 0.02 µM | [7] |
| A549 | 0.01 µM | [7] | |
| HCT116 | 0.03 µM | [7] | |
| FCCP | A549 | > 10 µM (at 24h) | [5] |
| 2-DG | Breast and Ovarian Cancer Cell Lines | Varied, generally in the mM range | [8] |
Note: this compound is a component of the oligomycin complex, with Oligomycin A being the most studied. Their activities are comparable.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of results.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This protocol is adapted for use with a Seahorse XF Analyzer.
Experimental Workflow Diagram:
Caption: Workflow for measuring mitochondrial respiration.
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution. Load the hydrated sensor cartridge with the metabolic inhibitors.
-
Assay Execution:
-
Basal Respiration: The instrument measures the basal oxygen consumption rate (OCR).
-
ATP-Linked Respiration: Inject Oligomycin (e.g., 1-2.5 µM) to inhibit ATP synthase. The subsequent drop in OCR represents the portion of basal respiration that was dedicated to ATP production.
-
Maximal Respiration: Inject a titrated concentration of FCCP (e.g., 0.5-2 µM) to uncouple the proton gradient and induce the maximum OCR the electron transport chain can achieve.
-
Non-Mitochondrial Respiration: Inject a combination of Rotenone (e.g., 0.5-1 µM) and Antimycin A (e.g., 0.5-1 µM) to completely shut down the electron transport chain. The remaining OCR is due to non-mitochondrial oxygen-consuming processes.
-
ATP Production Assay
This protocol utilizes a luciferase-based ATP detection kit.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the desired concentrations of metabolic inhibitors for the specified duration.
-
Cell Lysis: Lyse the cells using the reagent provided in the ATP assay kit to release intracellular ATP.
-
Luminescence Reaction: Add the luciferase/luciferin substrate solution to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Generate an ATP standard curve to quantify the ATP concentration in the samples. Normalize the ATP levels to the total protein concentration or cell number.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of the metabolic inhibitors.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Summary and Recommendations
The choice of metabolic inhibitor depends heavily on the specific research question.
-
This compound is the most direct inhibitor of ATP synthesis via oxidative phosphorylation and is ideal for studies focusing on the role of mitochondrial ATP production.
-
Rotenone is suitable for investigating the function of Complex I and the consequences of its inhibition, such as increased reactive oxygen species (ROS) production.
-
FCCP is used to study the effects of uncoupling the mitochondrial membrane potential and to determine the maximal respiratory capacity of the electron transport chain.
-
2-Deoxy-D-glucose (2-DG) is the inhibitor of choice for studying the role of glycolysis in cellular energy metabolism.
By understanding the distinct mechanisms and effects of these inhibitors, researchers can design more precise experiments to unravel the complexities of cellular metabolism. This guide serves as a starting point for comparing these critical research tools and selecting the most appropriate one for your experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
A Comparative Guide to ATP Synthase Inhibitors: Focus on Oligomycin E Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Oligomycin E and other prominent ATP synthase inhibitors. By presenting key performance data, experimental methodologies, and visual representations of molecular interactions and pathways, this document aims to be an essential resource for researchers investigating cellular metabolism and developing novel therapeutics targeting ATP synthase.
Introduction to ATP Synthase Inhibition
ATP synthase, a mitochondrial enzyme complex, is central to cellular energy production, catalyzing the synthesis of ATP from ADP and inorganic phosphate through oxidative phosphorylation. Its critical role in cell survival and proliferation has made it a significant target for drug discovery, particularly in oncology and infectious diseases. A variety of natural and synthetic compounds have been identified that inhibit ATP synthase, each with distinct mechanisms and specificity. Oligomycins, macrolide antibiotics isolated from Streptomyces, are potent inhibitors of the Fₒ subunit of ATP synthase, effectively blocking the proton channel and halting ATP production.[1][2] This guide will delve into the specificity of this compound in comparison to other well-characterized ATP synthase inhibitors.
Quantitative Comparison of ATP Synthase Inhibitors
The inhibitory potency of various compounds against ATP synthase is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available IC₅₀ values for several key inhibitors, providing a comparative view of their efficacy. It is important to note that these values can vary depending on the experimental system (e.g., purified enzyme, isolated mitochondria, or whole cells) and assay conditions.
| Inhibitor | Target Subunit(s) | IC₅₀ / EC₅₀ | Experimental System | Reference |
| Oligomycin A | Fₒ (c-ring) | ~107 nM (EC₅₀) | Purified yeast ATP synthase (ATPase activity) | [3] |
| Bedaquiline | Fₒ (c-ring) | ~27 nM (EC₅₀) | Purified yeast ATP synthase (ATPase activity) | [3] |
| ~1.1 µM (IC₅₀) | Yeast mitochondria (ATP synthesis) | [3] | ||
| ~0.66 µM (IC₅₀) | Human mitoplasts (ATP synthesis) | [3] | ||
| Aurovertin B | F₁ (β subunit) | - | - | [4] |
| Resveratrol | F₁ (α and β subunits) | - | - | [4] |
| DCCD | Fₒ (c-ring) | - | - | |
| Venturicidin A | Fₒ (c-ring) | - | - | [1] |
| Leflunomide | Not specified | 35.0 µM (IC₅₀) | Not specified | [4] |
| J147 | F₁ (α subunit) | 20 nM (EC₅₀) | Not specified | [4] |
Specificity and Mechanism of Action
The specificity of an ATP synthase inhibitor is largely determined by its binding site on the enzyme complex.
-
This compound , like other oligomycins, binds to the c-ring of the Fₒ subunit, which forms the proton channel.[1][5] This interaction physically blocks the rotation of the c-ring, thereby inhibiting proton translocation and, consequently, ATP synthesis. The high degree of conservation of the oligomycin-binding site within the c-ring of mitochondrial ATP synthase across different species contributes to its potent inhibitory activity.[5] However, this conservation also means that oligomycins are generally not selective between different mammalian species. Interestingly, the binding site in bacterial ATP synthase shows significant differences, which explains the lower sensitivity of most bacteria to oligomycin.[5]
-
Aurovertin B targets the catalytic F₁ domain, specifically the β subunit, and acts as a noncompetitive inhibitor of ATPase activity.[4][6]
-
Resveratrol , a polyphenol, also interacts with the F₁ domain, affecting the α and β subunits.[4]
-
N,N'-Dicyclohexylcarbodiimide (DCCD) is another Fₒ-directed inhibitor that covalently modifies a conserved carboxylic acid residue in the c-subunit, thereby blocking proton flow.
-
Bedaquiline , an anti-tuberculosis drug, also targets the c-subunit of ATP synthase, but its binding site is distinct from that of oligomycin, conferring it a degree of selectivity for the mycobacterial enzyme over the human mitochondrial counterpart.[1] However, some off-target effects on human mitochondrial ATP synthase have been reported.[1]
Off-Target Effects and Selectivity Profile
A critical aspect of any inhibitor's utility, particularly in a therapeutic context, is its selectivity. While this compound is highly specific for the Fₒ subunit of ATP synthase, some off-target effects have been noted. For instance, oligomycin has been shown to inhibit store-operated Ca²⁺ channels independently of its effect on mitochondrial ATP synthesis. Furthermore, at high concentrations, oligomycin can induce apoptosis through mechanisms that may not be solely dependent on ATP depletion.
In contrast, inhibitors targeting the highly conserved ATP binding sites within the F₁ domain may have a broader off-target profile, potentially interacting with other ATP-binding proteins in the cell. The development of inhibitors with high specificity remains a key challenge in the field.
Experimental Methodologies
The following section details a representative protocol for assessing and comparing the inhibitory activity of compounds against ATP synthase. This protocol is a composite of methodologies described in the scientific literature.
Assay for ATP Synthase (ATPase) Activity Inhibition in Isolated Mitochondria
1. Isolation of Mitochondria:
-
Mitochondria are isolated from a suitable source (e.g., bovine heart, rat liver, or cultured cells) by differential centrifugation.
-
The tissue or cells are homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
The homogenate is centrifuged at low speed to pellet nuclei and cell debris.
-
The supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable buffer.
2. Measurement of ATPase Activity:
-
The rate of ATP hydrolysis is measured using a coupled enzyme assay. In this system, the ADP produced from ATP hydrolysis is re-phosphorylated to ATP by pyruvate kinase, a reaction that consumes phosphoenolpyruvate and produces pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD⁺.
-
The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.
-
The assay mixture typically contains:
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 2 mM MgCl₂)
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Isolated mitochondria
-
ATP (to initiate the reaction)
-
3. Inhibition Assay:
-
A range of concentrations of the test inhibitor (e.g., this compound) and comparator compounds are pre-incubated with the isolated mitochondria in the assay mixture (without ATP) for a defined period.
-
The reaction is initiated by the addition of ATP.
-
The rate of NADH oxidation is measured for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Pathways
To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of ATP synthase and the experimental workflow for inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Respiration Inhibitors: Oligomycin E vs. Rotenone/Antimycin A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mitochondrial research, the precise modulation of cellular respiration is paramount. This guide provides an objective comparison of Oligomycin E and the commonly used combination of Rotenone and Antimycin A. We will delve into their mechanisms of action, applications in mitochondrial assays, and present supporting experimental data to aid in the selection of the most appropriate tool for your research needs.
Differentiating the Mechanisms of Inhibition
The fundamental difference between this compound and the Rotenone/Antimycin A cocktail lies in their targets within the mitochondrial electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) machinery.
-
Rotenone and Antimycin A: This pair acts as a complete shutdown mechanism for the ETC. Rotenone specifically inhibits Complex I (NADH:ubiquinone oxidoreductase), preventing the transfer of electrons from NADH.[1][2][3] Antimycin A targets Complex III (cytochrome bc1 complex), blocking the transfer of electrons from coenzyme Q to cytochrome c.[4][5][6] Their combined use ensures a comprehensive blockade of the electron flow, leading to a cessation of mitochondrial respiration and a collapse of the mitochondrial membrane potential.
-
This compound: In contrast, this compound targets ATP synthase (Complex V), the final enzymatic complex in oxidative phosphorylation.[7][8] It binds to the F₀ subunit, blocking the proton channel and thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate.[7][9] Crucially, this compound does not directly inhibit the electron transport chain. The ETC remains functional, and a proton gradient can still be maintained, though it will be maximized due to the inability of protons to flow back through ATP synthase.
This distinction is critical for the types of mitochondrial parameters that can be assessed. The Rotenone/Antimycin A combination is used to determine non-mitochondrial respiration, effectively providing a baseline of oxygen consumption from cellular processes outside of the mitochondria. This compound, on the other hand, is employed to measure the proportion of basal respiration that is coupled to ATP production.
At a Glance: Key Differences and Applications
| Feature | This compound | Rotenone/Antimycin A |
| Primary Target | ATP Synthase (Complex V)[7][8] | Complex I (Rotenone) & Complex III (Antimycin A)[1][4] |
| Mechanism of Action | Inhibits proton flow through the F₀ subunit, blocking ATP synthesis.[7][9] | Blocks electron transport at two distinct sites, halting the ETC.[2][5] |
| Effect on ETC | Indirect inhibition of electron flow due to buildup of proton gradient. | Direct and complete inhibition of electron flow. |
| Effect on Membrane Potential | Hyperpolarization (increase) of the mitochondrial membrane potential. | Depolarization (collapse) of the mitochondrial membrane potential.[6] |
| Primary Use in Assays | To determine ATP-linked respiration and proton leak.[10][11] | To determine non-mitochondrial respiration.[10][11] |
| Typical Assay | Seahorse XF Cell Mito Stress Test (injected first or second)[10][12][13] | Seahorse XF Cell Mito Stress Test (injected last)[10][12][13] |
Visualizing the Mechanisms of Action
To further illustrate the distinct sites of action, the following diagrams depict the points of inhibition within the mitochondrial respiratory chain.
Caption: Inhibition sites of Rotenone and Antimycin A in the ETC.
Caption: Inhibition site of this compound in ATP Synthase.
Experimental Data Summary
The following table summarizes typical experimental concentrations and their observed effects in mitochondrial assays, primarily focusing on the Seahorse XF Cell Mito Stress Test.
| Inhibitor | Typical Concentration Range | Effect on Oxygen Consumption Rate (OCR) | Effect on Cellular ATP Levels |
| This compound | 1.0 - 2.5 µM[14][15] | Initial sharp decrease, representing the ATP-linked respiration.[10] | Significant decrease, as mitochondrial ATP synthesis is blocked.[16] |
| Rotenone | 0.5 - 1.0 µM[14][17] | Complete shutdown of mitochondrial respiration when used with Antimycin A.[13] | Profound decrease, as the entire ETC is inhibited.[16][18] |
| Antimycin A | 0.5 - 1.0 µM[14][17] | Complete shutdown of mitochondrial respiration when used with Rotenone.[13] | Profound decrease, as the entire ETC is inhibited.[16] |
Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
1. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
On the day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine.[12][14]
-
Incubate the plate at 37°C in a non-CO₂ incubator for one hour prior to the assay.[14]
2. Cartridge Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight in XF Calibrant at 37°C in a non-CO₂ incubator.
-
On the day of the assay, load the injector ports of the cartridge with the mitochondrial inhibitors. A typical loading order and concentrations are:
3. Assay Execution:
-
Place the cell culture plate into the Seahorse XF Analyzer.
-
The instrument will equilibrate and then begin measuring basal OCR.
-
The inhibitors will be sequentially injected, and OCR measurements will be taken after each injection.[10]
4. Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin.
-
Maximal Respiration: The peak OCR after the injection of FCCP, an uncoupling agent.
-
Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone and Antimycin A.[10]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
Experimental Workflow Visualization
The logical flow of the Seahorse XF Cell Mito Stress Test is outlined in the diagram below.
Caption: Sequential injections in a Seahorse Mito Stress Test.
Conclusion
The choice between this compound and the Rotenone/Antimycin A combination is dictated by the specific research question. To dissect the components of basal respiration and understand the coupling of the ETC to ATP synthesis, this compound is the inhibitor of choice. For establishing a baseline of non-mitochondrial oxygen consumption and completely shutting down mitochondrial respiration, the Rotenone/Antimycin A cocktail is indispensable. A thorough understanding of their distinct mechanisms of action is crucial for the accurate design and interpretation of mitochondrial function assays.
References
- 1. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 6. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.protocols.io [content.protocols.io]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling Cellular Sensitivities: A Comparative Guide to Oligomycin E's Effects on Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced responses of different cancer cell lines to therapeutic agents is paramount. This guide provides an objective comparison of the differential sensitivity of various cell lines to Oligomycin E, an inhibitor of mitochondrial ATP synthase. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound exerts its cytotoxic effects by targeting the F0 subunit of ATP synthase, a critical enzyme in cellular energy production. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP synthesis and the induction of apoptosis, or programmed cell death. However, the extent to which different cancer cell lines are susceptible to this compound varies, a phenomenon influenced by their unique metabolic and genetic landscapes.
Comparative Analysis of Cell Line Sensitivity
The sensitivity of cancer cell lines to this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. A lower IC50 value indicates greater sensitivity. The following table summarizes the available data on the growth inhibitory effects of Oligomycin on a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 / Growth Inhibition | Reference |
| MCF7 | Breast Cancer | ~100 nM | [1] |
| MDA-MB-231 | Breast Cancer | ~5-10 µM | [1] |
| H1299 | Lung Cancer | Significant growth inhibition at 10-1000 ng/mL | [2] |
| H1650 | Lung Cancer | 35% growth inhibition at 10-1000 ng/mL | [2] |
| U87MG | Glioblastoma | Significant growth inhibition at 10-1000 ng/mL | [2] |
| 786-0 | Renal Cancer | Significant growth inhibition at 10-1000 ng/mL | [2] |
| H838 | Lung Cancer | Significant growth inhibition at 10-1000 ng/mL | [2] |
| A549 | Lung Cancer | Significant growth inhibition at 10-1000 ng/mL | [2] |
| H1975 | Lung Cancer | Significant growth inhibition at 10-1000 ng/mL | [2] |
| HepG2 | Liver Cancer | Induces apoptosis | [3] |
| R-HepG2 (Doxorubicin-resistant) | Liver Cancer | Induces apoptosis, bypasses drug resistance | [3] |
Note: The growth inhibition data for the eight cell lines from the study by Hao et al. (2010) is presented as a range of effective concentrations rather than a specific IC50 value.[2]
The data reveals a wide spectrum of sensitivity to this compound. For instance, the MCF7 breast cancer cell line is significantly more sensitive than the MDA-MB-231 breast cancer cell line, with an IC50 value in the nanomolar range compared to the micromolar range.[1] This highlights the importance of cell line selection in preclinical drug evaluation. Furthermore, a study on doxorubicin-resistant HepG2 cells demonstrated that Oligomycin could effectively induce apoptosis, suggesting its potential to overcome certain mechanisms of drug resistance.[3]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols are essential.
Determination of Cell Viability and IC50
The IC50 value of this compound can be determined using a variety of cell viability assays, such as the MTT or alamarBlue assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or alamarBlue reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization buffer to dissolve the formazan crystals.
-
alamarBlue Assay: Add alamarBlue reagent to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for alamarBlue) using a plate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Mitochondrial Respiration
The effect of this compound on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR) using extracellular flux analyzers.
Materials:
-
Cancer cell lines of interest
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - an uncoupler
-
Rotenone/antimycin A - complex I and III inhibitors
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate the plate in a non-CO2 incubator for 1 hour.
-
Cartridge Loading: Load the injector ports of the Seahorse XF sensor cartridge with this compound, FCCP, and rotenone/antimycin A.
-
Assay Execution: Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of the compounds to determine key parameters of mitochondrial respiration.
-
Data Analysis: The software will calculate parameters such as basal respiration, ATP-linked respiration (inhibited by this compound), maximal respiration (induced by FCCP), and non-mitochondrial respiration.
Signaling Pathways and Visualizations
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. The inhibition of ATP synthase leads to mitochondrial dysfunction, culminating in the release of pro-apoptotic factors into the cytoplasm.
References
Oligomycin E: A Comparative Analysis of In Vitro and In Vivo Effects
Oligomycin E, a potent inhibitor of ATP synthase, serves as a critical tool in dissecting cellular bioenergetics. This guide provides a comprehensive comparison of its effects in controlled laboratory settings (in vitro) and within living organisms (in vivo), offering valuable insights for researchers, scientists, and drug development professionals.
This compound exerts its primary effect by binding to the Fₒ subunit of the F₁Fₒ-ATP synthase, effectively blocking the proton channel and inhibiting the synthesis of ATP through oxidative phosphorylation (OXPHOS).[1][2] This disruption of cellular energy production triggers a cascade of downstream effects, which can vary significantly between isolated cell cultures and complex biological systems.
Quantitative Analysis of this compound Effects
The following tables summarize the key quantitative data on the impact of this compound in both in vitro and in vivo experimental models.
Table 1: In Vitro Effects of this compound on Cellular Parameters
| Cell Line/System | Concentration | Duration | Key Quantitative Effects | Reference |
| H1299 Human Cancer Cells | 100 ng/mL | 1 hour | Complete suppression of cell respiration. | [3] |
| H1299 Human Cancer Cells | 100 ng/mL | 6 hours | Increased glucose consumption and lactate production. | [3] |
| H1299 and 786-0 Cancer Cells | 100 ng/mL | 2 hours | 5-8% drop in cellular ATP levels in H1299 cells; ATP levels rebalanced by 4 hours. | [3] |
| SW480 Cancer Cells | 0.3 µM | Not specified | Three-fold decrease in mitochondrial oxygen consumption rate. | [4] |
| SW480 Cancer Cells | 1 µM and 5 µM | 20 hours | 15.5% and 20.1% decrease in cell viability, respectively. | [4] |
| Bovine Oocytes | 5 nmol/L | During in vitro maturation | 34.6% reduction in mitochondrial ATP production rate in MII oocytes. | [5][6] |
| Bovine Oocytes | 5 nmol/L | During in vitro maturation | 7.6% decrease in embryo cleavage rate. | [5][6] |
| Bovine MII Oocytes | 5 nmol/L | During in vitro maturation | 9.8% decrease in global DNA methylation (5mC) levels. | [5][6] |
| Boar Spermatozoa | Not specified | Not specified | Almost complete immobilization of cells. | [7][8] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage/Administration | Duration | Key Quantitative Effects | Reference |
| Murine TNBS Colitis Model | Not specified | Not specified | Comparable reduction in disease to ursolic acid. | [9] |
| Mice (anti-CD3 antibody induced IL-17) | Not specified | Not specified | Reduced serum IL-17 levels, similar to the effect of ursolic acid. | [9] |
| In vivo-differentiated TH17 cells (ex vivo treatment) | 1 µM | 1 hour | 40-60% reduction in IL-17+ cells. | [9] |
| In vivo-differentiated TH17 cells (ex vivo treatment) | Not specified | 3 hours | 70% reduction in intracellular ATP concentration. | [9] |
Signaling Pathways and Experimental Workflows
The inhibition of OXPHOS by this compound triggers cellular stress responses, most notably the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
Figure 1. Signaling pathway of this compound-induced AMPK activation.
The experimental workflow for assessing the impact of this compound on cellular respiration is a fundamental technique in metabolic studies.
Figure 2. Workflow for measuring cellular respiration inhibition.
Detailed Experimental Protocols
1. In Vitro Cell Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells (e.g., H1299) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Assay Protocol:
-
Load the cell plate into the instrument and measure the baseline oxygen consumption rate (OCR).
-
Inject this compound (e.g., final concentration of 100 ng/mL) into the wells.[3]
-
Measure the OCR for several cycles to determine the extent of inhibition.
-
Optionally, inject other mitochondrial inhibitors like FCCP and rotenone/antimycin A to determine maximal respiration and non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize OCR data to cell number. The decrease in OCR after this compound injection represents the ATP-linked respiration.
2. In Vivo Murine Colitis Model
-
Animal Model: Utilize a chemically induced colitis model, such as the trinitrobenzene sulfonic acid (TNBS) model, in mice.
-
Treatment: Administer this compound to the mice through an appropriate route (e.g., intraperitoneal injection). The dosage and frequency will need to be optimized for the specific study.
-
Disease Assessment: Monitor disease progression through daily measurement of body weight, stool consistency, and rectal bleeding.[9]
-
Histological Analysis: At the end of the study, collect colon tissue for histological examination to assess inflammation, tissue damage, and immune cell infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines, such as IL-17, in serum or colon tissue homogenates using ELISA or other immunoassays.[9]
3. Cellular ATP Level Measurement
-
Cell Treatment: Culture cells in a multi-well plate and treat with this compound at the desired concentration and for the specified duration.
-
ATP Assay: Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).
-
Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add the ATP reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. Normalize the results to a control group (untreated cells).
Concluding Remarks
This compound demonstrates consistent inhibition of mitochondrial respiration and ATP production across both in vitro and in vivo models. However, the downstream consequences are context-dependent. In vitro studies allow for precise quantification of cellular metabolic shifts, such as the compensatory increase in glycolysis.[3] In vivo experiments, while more complex, reveal the potential therapeutic applications of modulating cellular metabolism in disease states like inflammatory bowel disease.[9] The choice between in vitro and in vivo models will ultimately depend on the specific research question, with each providing a unique and valuable perspective on the multifaceted effects of this compound.
References
- 1. agscientific.com [agscientific.com]
- 2. Oligomycin - Wikipedia [en.wikipedia.org]
- 3. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro reduction of bovine oocyte ATP production with oligomycin affects embryo epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligomycin A-induced inhibition of mitochondrial ATP-synthase activity suppresses boar sperm motility and in vitro capacitation achievement without modifying overall sperm energy levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting Oxidative Phosphorylation in Vivo Restrains TH17 Effector Responses and Ameliorates Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Oligomycin E as a Tool for Studying Mitochondrial Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oligomycin E with other common mitochondrial inhibitors, supported by experimental data and detailed protocols. We will delve into its efficacy as a tool for inducing and studying mitochondrial dysfunction, offering a clear perspective on its advantages and limitations.
Mechanism of Action: Targeting the Engine of the Cell
This compound is a macrolide antibiotic that belongs to the oligomycin family, which are potent inhibitors of mitochondrial F1F0 ATP synthase.[1] This enzyme, also known as Complex V of the electron transport chain (ETC), is crucial for the final step of oxidative phosphorylation (OXPHOS), where the energy from the proton gradient across the inner mitochondrial membrane is used to synthesize ATP.
This compound specifically binds to the F0 subunit of ATP synthase, blocking its proton channel.[1] This inhibition has two major consequences:
-
Cessation of ATP Synthesis: The blockage of proton flow through ATP synthase directly halts the production of ATP via oxidative phosphorylation.
-
Hyperpolarization of the Mitochondrial Membrane: With the primary route for proton re-entry blocked, the proton gradient across the inner mitochondrial membrane increases, leading to hyperpolarization.[1]
This disruption of ATP synthesis and mitochondrial membrane potential are hallmarks of mitochondrial dysfunction, making this compound a valuable tool for studying these processes in a controlled laboratory setting.
Comparative Analysis of Mitochondrial Inhibitors
This compound is often used in conjunction with other mitochondrial inhibitors to dissect the different components of mitochondrial respiration. Here, we compare this compound with other commonly used agents.
| Inhibitor | Target | Primary Effect on Mitochondrial Respiration | Typical Concentration Range (in vitro) |
| This compound | F1F0 ATP Synthase (Complex V) | Inhibits ATP-linked oxygen consumption, revealing proton leak. | 0.5 µM - 5 µM[2] |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | Inhibits electron entry from NADH, reducing overall ETC activity. | 0.1 µM - 10 µM |
| Antimycin A | Complex III (Ubiquinone:cytochrome c oxidoreductase) | Blocks electron flow from coenzyme Q to cytochrome c, inhibiting the ETC. | 0.1 µM - 10 µM |
| FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) | Proton Ionophore (Uncoupler) | Dissipates the proton gradient, leading to maximal oxygen consumption independent of ATP synthesis. | 0.1 µM - 2 µM[2] |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase (Glycolysis) | Inhibits glycolysis, forcing cells to rely on oxidative phosphorylation. | 10 mM - 100 mM |
Experimental Data: Quantifying Mitochondrial Dysfunction
The Seahorse XF Analyzer is a standard instrument used to measure cellular metabolism in real-time by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). The "Mito Stress Test" is a key assay that utilizes sequential injections of mitochondrial inhibitors to reveal a cell's metabolic phenotype.
Representative Mito Stress Test Profile:
A typical Mito Stress Test involves the sequential injection of:
-
Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration and proton leak.
-
FCCP: To uncouple the proton gradient and determine maximal respiration and spare respiratory capacity.
-
Rotenone & Antimycin A: To shut down mitochondrial respiration completely and measure non-mitochondrial oxygen consumption.
| Parameter | Description | Effect of this compound |
| Basal Respiration | The baseline oxygen consumption of the cells. | No direct effect on the initial basal rate. |
| ATP Production | The decrease in OCR after Oligomycin injection, representing the portion of basal respiration used for ATP synthesis. | Directly measured by the drop in OCR. |
| Proton Leak | The remaining OCR after Oligomycin injection, attributed to protons leaking across the inner mitochondrial membrane. | Unmasked and quantifiable. |
| Maximal Respiration | The maximum OCR achieved after the addition of an uncoupler like FCCP. | The preceding injection of oligomycin can sometimes lead to an underestimation of the true maximal respiratory capacity.[3] |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to energetic stress. | Can be calculated from the Mito Stress Test data. |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria. | Measured after the addition of Rotenone and Antimycin A. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test Protocol
This protocol is a standard method for assessing mitochondrial function in cultured cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF DMEM or RPMI, supplemented with glucose, pyruvate, and glutamine)
-
This compound (or Oligomycin complex)
-
FCCP
-
Rotenone
-
Antimycin A
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement with appropriate substrates.
-
Prepare Compound Plate: Prepare a utility plate with the mitochondrial inhibitors diluted in assay medium to their final working concentrations. A common injection strategy is:
-
Port A: Oligomycin (e.g., final concentration of 1.0 µM)
-
Port B: FCCP (e.g., final concentration of 1.0 µM)
-
Port C: Rotenone/Antimycin A mixture (e.g., final concentration of 0.5 µM each)
-
-
Perform Assay:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol, which will sequentially inject the compounds from the utility plate and measure OCR and ECAR in real-time.
-
Visualizing the Impact of this compound
Mitochondrial Respiration Workflow
The following diagram illustrates the standard workflow of a Seahorse XF Mito Stress Test.
References
- 1. toku-e.com [toku-e.com]
- 2. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Oligomycin E vs. 2-Deoxy-D-glucose: A Comparative Guide to Glycolysis Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic inhibitors is critical for designing robust experiments and developing targeted therapeutics. This guide provides an objective comparison of two widely used compounds that modulate glycolysis: Oligomycin E and 2-Deoxy-D-glucose (2-DG). While both impact glycolytic flux, their mechanisms of action are fundamentally different, leading to distinct experimental outcomes and applications.
This guide will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for the use of this compound and 2-DG in inhibiting or assessing glycolysis.
Mechanism of Action: Direct vs. Indirect Inhibition
The most significant distinction between 2-DG and this compound lies in their mechanism of inhibiting glycolysis. 2-DG is a direct competitive inhibitor, while this compound's effect is indirect, resulting from the inhibition of oxidative phosphorylation.
2-Deoxy-D-glucose (2-DG): As a glucose analog, 2-DG is taken up by cells through glucose transporters.[1][2][3] Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][3] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation in the cell.[1][3] This accumulation competitively inhibits both hexokinase and glucose-6-phosphate isomerase, effectively shutting down the glycolytic pathway.[3] This direct inhibition leads to a depletion of ATP and downstream glycolytic intermediates.[4]
This compound: In contrast, this compound does not directly target any glycolytic enzyme. Instead, it is a potent inhibitor of ATP synthase, specifically targeting the F0 subunit, thereby blocking the proton channel necessary for oxidative phosphorylation.[5] By inhibiting mitochondrial ATP production, cells with a functioning mitochondrial respiratory chain experience a significant drop in ATP levels. To compensate for this energy deficit, these cells upregulate glycolysis in a phenomenon known as the "Pasteur effect."[6] Therefore, this compound is technically a stimulator of glycolytic flux in the short term, and it is used experimentally to determine the maximum glycolytic capacity of cells.
Performance Comparison: Quantitative Data
Direct comparisons of the inhibitory effects of this compound and 2-DG on glycolysis are most effectively illustrated using metabolic flux analyzers, such as the Seahorse XF platform. These instruments measure the extracellular acidification rate (ECAR), which is a proxy for lactate production and thus glycolytic activity.
| Inhibitor | Target | Effect on Glycolysis | Typical Experimental Concentration | Key Readout |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase and Glucose-6-Phosphate Isomerase | Direct Inhibition | 5-100 mM[7][8][9] | Decrease in ECAR |
| This compound | ATP Synthase (F0 subunit) | Indirect Stimulation (to measure maximal capacity) | 1-2 µM[8][10] | Increase in ECAR |
Comparative IC50 Values for Cell Viability:
While not a direct measure of glycolysis inhibition, comparing the half-maximal inhibitory concentration (IC50) for cell viability can provide insights into the cytotoxic effects resulting from metabolic disruption. It is important to note that the sensitivity to these inhibitors is highly cell-type dependent.
| Cell Line | 2-DG IC50 | Oligomycin Sensitivity |
| NB4 (leukemia) | 5.75 mM[11] | Not reported, but described as a "glycolytic" cell line, suggesting lower sensitivity. |
| THP-1 (leukemia) | 16.14 mM[11] | Most sensitive to oligomycin among the four cell lines tested, indicating dependence on oxidative phosphorylation.[11] |
Seahorse XF Glycolysis Stress Test Data:
A typical Seahorse XF Glycolysis Stress Test involves the sequential injection of glucose, oligomycin, and 2-DG to measure key parameters of glycolytic function.
| Parameter | Description | Expected Effect of this compound | Expected Effect of 2-DG |
| Glycolysis | Basal rate of glycolysis following glucose addition. | No direct effect at this stage. | Directly inhibits, leading to a sharp decrease in ECAR. |
| Glycolytic Capacity | The maximum rate of glycolysis when oxidative phosphorylation is inhibited. | Induces a sharp increase in ECAR, revealing the cell's maximal glycolytic capacity. | Not applicable in this context as it is the final inhibitor added. |
| Glycolytic Reserve | The difference between glycolytic capacity and the basal glycolysis rate. | This value is calculated following oligomycin injection. | Not applicable. |
| Non-glycolytic Acidification | Background acidification not from glycolysis. | No direct effect. | The ECAR level after 2-DG injection represents this value. |
Experimental Protocols
Measuring Glycolysis Inhibition using 2-Deoxy-D-glucose
This protocol provides a general framework for assessing the inhibitory effect of 2-DG on glycolysis by measuring lactate production.
Materials:
-
Cell culture medium
-
2-Deoxy-D-glucose (2-DG)
-
Lactate assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of 2-DG (e.g., 0, 5, 10, 25, 50, 100 mM). Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant for lactate measurement.
-
Lactate Assay: Perform the lactate assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the cell number or total protein content. Plot the lactate concentration against the 2-DG concentration to determine the inhibitory effect.
Assessing Glycolytic Capacity with this compound using a Seahorse XF Analyzer
This protocol outlines the key steps of a Seahorse XF Glycolysis Stress Test.
Materials:
-
Seahorse XF Analyzer and consumables (cartridge, cell culture plate)
-
Seahorse XF Base Medium
-
Glucose
-
This compound
-
2-Deoxy-D-glucose (2-DG)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Replace the growth medium with the prepared assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with glucose, this compound, and 2-DG. Typical final concentrations are 10 mM glucose, 1-2 µM this compound, and 50-100 mM 2-DG.
-
Assay Execution: Place the cell plate and the cartridge in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
-
Data Analysis: The Seahorse software will calculate the ECAR at baseline and after each injection, providing measurements of glycolysis, glycolytic capacity, and glycolytic reserve.
Mandatory Visualizations
Caption: Mechanism of 2-DG as a direct inhibitor of glycolysis.
Caption: Indirect effect of this compound on glycolysis.
Caption: Experimental workflow for a Seahorse Glycolysis Stress Test.
Conclusion
This compound and 2-DG are both invaluable tools for studying cellular metabolism, but they serve distinct purposes in the context of glycolysis. 2-DG is a direct inhibitor and is the compound of choice for shutting down the glycolytic pathway to study its necessity for a particular cellular process. In contrast, this compound, by inhibiting oxidative phosphorylation, is used to induce a state of maximum glycolytic activity, thereby allowing researchers to assess a cell's glycolytic capacity and reserve. The choice between these two inhibitors should be dictated by the specific experimental question being addressed. For comprehensive metabolic profiling, the sequential use of both compounds, as in the Seahorse XF Glycolysis Stress Test, provides a powerful approach to dissecting cellular bioenergetics.
References
- 1. Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. Lactic acidosis switches cancer cells from aerobic glycolysis back to dominant oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gtp-solution.com [gtp-solution.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Seahorse FAQ – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 11. Energy metabolism of leukemia cells: glycolysis versus oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oligomycin Isomers for Efficacy in Mitochondrial Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Oligomycin isomers is critical for the precise modulation of mitochondrial ATP synthase. This guide provides an objective comparison of the efficacy of various Oligomycin isomers, supported by experimental data, to aid in the selection of the most appropriate agent for specific research applications.
Oligomycin, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a potent inhibitor of F₀F₁ ATP synthase, a key enzyme in oxidative phosphorylation. It is not a single entity but a complex of structurally related isomers, primarily Oligomycin A, B, and C, along with the related compound Rutamycin. While all exert an inhibitory effect on ATP synthase, their potencies differ. This comparison guide delves into the available data to delineate these differences.
Quantitative Comparison of Inhibitory Efficacy
The seminal work in comparing the efficacy of Oligomycin isomers was conducted by Lardy et al. (1965). Their research provides a foundational understanding of the differential inhibitory activities of these compounds on phosphoryl transfer reactions in mitochondria. The following table summarizes the relative inhibitory concentrations required for 50% inhibition (I₅₀) of dinitrophenol-stimulated ATPase activity in beef heart mitochondria, based on the data from this key study.
| Compound | Relative Concentration for 50% Inhibition (I₅₀) |
| Oligomycin B | 1.0 |
| Rutamycin | 1.0 |
| Oligomycin A | 1.5 |
| Oligomycin C | 10.0 |
Data adapted from Lardy, H. A., Witonsky, P., & Johnson, D. (1965). Antibiotics as tools for metabolic studies. IV. Comparative effectiveness of oligomycins A, B, C, and rutamycin as inhibitors of phosphoryl transfer reactions in mitochondria. Biochemistry, 4(3), 552–560.
From this data, it is evident that Oligomycin B and Rutamycin are the most potent inhibitors of the isomers tested, requiring the lowest relative concentration to achieve 50% inhibition of ATPase activity. Oligomycin A is slightly less potent, while Oligomycin C is significantly less effective, requiring a tenfold higher concentration for the same level of inhibition.
Mechanism of Action: Targeting the F₀ Subunit
Oligomycin isomers exert their inhibitory effect by binding to the F₀ subunit of the F₀F₁ ATP synthase complex. This subunit forms the proton channel that allows the passage of protons across the inner mitochondrial membrane, driving the synthesis of ATP. By binding to the F₀ subunit, Oligomycin effectively blocks this proton channel, uncoupling electron transport from oxidative phosphorylation. This leads to an inhibition of ATP synthesis and a subsequent decrease in the oxygen consumption rate of mitochondria.
The following diagram illustrates the signaling pathway of oxidative phosphorylation and the point of inhibition by Oligomycin isomers.
Figure 1. Inhibition of ATP Synthase by Oligomycin Isomers.
Experimental Protocols
The determination of the comparative efficacy of Oligomycin isomers typically involves measuring their effect on mitochondrial respiration or ATPase activity. A common experimental approach is the mitochondrial stress test, often performed using extracellular flux analyzers.
Key Experiment: Mitochondrial Stress Test
Objective: To assess the impact of different Oligomycin isomers on mitochondrial respiration and determine their relative inhibitory potency.
Methodology:
-
Cell Culture and Seeding:
-
Culture cells of interest (e.g., primary neurons, cancer cell lines) to a suitable confluency.
-
Seed the cells into a microplate compatible with an extracellular flux analyzer at an optimized density. Allow cells to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare stock solutions of Oligomycin A, B, C, and Rutamycin in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors in the assay medium to the desired final concentrations. It is crucial to perform a dose-response curve for each isomer to determine the I₅₀.
-
Prepare solutions of other mitochondrial modulators for the stress test, including an uncoupler (e.g., FCCP) and inhibitors of Complex I and III (e.g., rotenone and antimycin A).
-
-
Assay Procedure:
-
Replace the cell culture medium with the pre-warmed assay medium.
-
Equilibrate the cells in a CO₂-free incubator.
-
Load the sensor cartridge with the different Oligomycin isomers and other modulators.
-
Perform the mitochondrial stress test by sequentially injecting the compounds and measuring the oxygen consumption rate (OCR) in real-time.
-
Basal Respiration: Measure the baseline OCR.
-
Inhibition of ATP Synthesis: Inject the Oligomycin isomer to inhibit ATP synthase. The resulting decrease in OCR reflects the ATP-linked respiration.
-
Maximal Respiration: Inject an uncoupler (e.g., FCCP) to dissipate the proton gradient and induce maximal respiration.
-
Non-Mitochondrial Respiration: Inject inhibitors of the electron transport chain (e.g., rotenone/antimycin A) to shut down mitochondrial respiration and measure the non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Calculate the ATP-linked respiration by subtracting the OCR after Oligomycin injection from the basal OCR.
-
Plot the percentage inhibition of ATP-linked respiration against the concentration of each Oligomycin isomer.
-
Determine the I₅₀ value for each isomer from the dose-response curve.
-
The following diagram outlines the general workflow for a mitochondrial stress test.
Figure 2. Workflow for Comparing Oligomycin Isomer Efficacy.
Conclusion
The choice of Oligomycin isomer can have a significant impact on experimental outcomes. Based on available data, Oligomycin B and Rutamycin are the most potent inhibitors of mitochondrial ATP synthase, followed by Oligomycin A, with Oligomycin C being considerably less active. For experiments requiring maximal inhibition at the lowest concentration, Oligomycin B or Rutamycin would be the preferred choice. However, Oligomycin A is also a highly effective and commonly used inhibitor. Researchers should carefully consider the required potency and the specific context of their experiments when selecting an Oligomycin isomer. It is always recommended to perform a dose-response analysis for the specific cell type and experimental conditions being used to ensure accurate and reproducible results.
Safety Operating Guide
Proper Disposal of Oligomycin E: A Guide for Laboratory Professionals
Oligomycin E, a potent inhibitor of ATP synthase, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, in accordance with established safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Oligomycin is classified as a hazardous substance and is harmful if swallowed.[1][2] It is a combustible solid, and care should be taken to avoid dust formation, as dust clouds can form explosive mixtures with air.[3]
Personal Protective Equipment (PPE): When handling this compound, always wear the following personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or chemical safety goggles.[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C for long-term stability.[4] Keep it away from incompatible materials such as oxidizing agents, acids, and bases.[3][4]
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
Minor Spills:
-
Eliminate all ignition sources from the area.[3]
-
Clean up spills immediately.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Sweep up the material and place it in a suitable, labeled container for waste disposal.[3][4]
-
Wash the spill site after the material has been collected.[4]
Major Spills:
-
Evacuate personnel from the area and move upwind.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[3]
-
Prevent the spillage from entering drains or waterways.[3]
-
Contain the spill using sand, earth, or vermiculite.[3]
-
Collect the recoverable product into labeled containers for disposal.[3]
-
Decontaminate the area after cleanup.[3]
This compound Disposal Procedure
The proper disposal of this compound waste is critical and must be conducted in compliance with all local, state, and federal regulations.[3] Do not discharge this compound into sewers or waterways.[3]
Step-by-Step Disposal Workflow:
The following diagram outlines the logical workflow for the disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Waste Containerization and Labeling:
-
Select an Appropriate Container: Use a container that is in good condition and compatible with the chemical waste.[5] The original container can often be used.[5]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical name (this compound) and concentration.[5]
-
Sealing: Keep the waste container tightly capped at all times, except when adding waste.[5]
Disposal Methods: The primary recommended methods for the disposal of this compound are:
-
Incineration: In a licensed facility, after being mixed with a suitable combustible material.
-
Landfill: Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[6]
Consult with your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor to ensure compliance with all regulations.[7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and storage of Oligomycin.
| Parameter | Value | Reference |
| Storage Temperature | -20°C (long-term) | [4] |
| Stability at Room Temp | Stable for 2-3 weeks | [4] |
| Mouse LDLo (intravenous) | 2500 µg/kg | [4] |
| Rat LDLo (intraperitoneal) | 500 µg/kg | [4] |
LDLo (Lethal Dose Low): The lowest dose of a substance that has been reported to cause death in a particular animal species.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the product you are using.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
